4-(Trimethylsilyl)-3-butyn-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-trimethylsilylbut-3-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NSi/c1-9(2,3)7-5-4-6-8/h4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOCSIGHRYWEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599339 | |
| Record name | 4-(Trimethylsilyl)but-3-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-71-1 | |
| Record name | 4-(Trimethylsilyl)but-3-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminobut-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-(Trimethylsilyl)-3-butyn-1-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(trimethylsilyl)-3-butyn-1-amine, a bifunctional building block valuable in synthetic chemistry. It details the compound's chemical properties, provides established experimental protocols for its synthesis, and explores its applications, particularly in the realm of drug discovery and development.
Core Chemical Properties
This compound is a synthetic organic compound featuring a primary amine and a trimethylsilyl-protected terminal alkyne. This structure makes it a versatile reagent for introducing an aminobutyl-alkyne moiety into larger molecules. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be readily removed under specific conditions to liberate the reactive C-H bond.
Table 1: Physicochemical and Computational Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 183208-71-1 | |
| Molecular Formula | C₇H₁₅NSi | |
| Molecular Weight | 141.29 g/mol | |
| Physical Form | Solid | |
| SMILES String | NCCC#C--INVALID-LINK--(C)C | |
| InChI Key | PMOCSIGHRYWEGB-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 26.02 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 1 |
Experimental Protocols: Synthesis
The synthesis of this compound is typically achieved via a multi-step sequence starting from commercially available 3-butyn-1-ol. The following protocols are based on well-established and published procedures for the synthesis of the key intermediate, 4-(trimethylsilyl)-3-butyn-1-ol, and subsequent functional group transformations.[1][2][3]
Step 1: Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol [1]
This procedure follows a reliable method for the silylation of 3-butyn-1-ol.
-
Materials: 3-butyn-1-ol, anhydrous tetrahydrofuran (THF), ethylmagnesium bromide (2.0 M in THF), chlorotrimethylsilane, 3 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
A flame-dried 2-L three-necked round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
The flask is charged with freshly distilled 3-butyn-1-ol (31.4 g, 0.448 mol) and 900 mL of anhydrous THF.
-
The solution is cooled to 0°C under a nitrogen atmosphere. A 2.0 M solution of ethylmagnesium bromide in THF (493 mL, 0.986 mol) is added dropwise over 1 hour.
-
The resulting mixture is stirred vigorously at 0°C for 1 hour, allowed to warm to room temperature for 1 hour, and then re-cooled to 0°C.
-
Freshly distilled chlorotrimethylsilane (125 mL, 0.986 mol) is added slowly over 30 minutes with rapid stirring.
-
The mixture is stirred for another hour at 0°C and then allowed to warm to room temperature over 1-2 hours.
-
The reaction mixture is carefully poured into a 4-L Erlenmeyer flask containing 1 L of ice-cold 3 M hydrochloric acid and stirred for 2 hours.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether (200 mL portions).
-
The combined organic phases are washed with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution (200 mL portions of each).
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by short-path distillation under vacuum to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid (bp 78–79°C at 10 mmHg).[1]
-
Step 2: Conversion of Alcohol to Alkyl Azide
A common route to primary amines is through the corresponding azide. The alcohol can be converted to an azide via a two-step process (activation then substitution) or more directly. A method for the direct conversion of primary alcohols to azides is presented here.[2]
-
Materials: 4-(trimethylsilyl)-3-butyn-1-ol, 2,4,6-trichloro[2][4]triazine (TCT), tetrabutylammonium azide (n-Bu₄NN₃), acetonitrile.
-
Procedure:
-
In a round-bottomed flask, dissolve 4-(trimethylsilyl)-3-butyn-1-ol (1 equivalent) in acetonitrile.
-
Add 2,4,6-trichloro[2][4]triazine (1.5 equivalents) and tetrabutylammonium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield crude 4-(trimethylsilyl)-3-butyn-1-azide, which can be purified by column chromatography.
-
Step 3: Reduction of Azide to Primary Amine
The final step is the reduction of the alkyl azide to the target primary amine. This is a standard transformation that can be achieved with several reagents, such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.
-
Materials: 4-(trimethylsilyl)-3-butyn-1-azide, lithium aluminum hydride (LAH), anhydrous diethyl ether or THF.
-
Procedure (Caution: LAH reacts violently with water):
-
To a stirred suspension of LAH (approx. 1.5 equivalents) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add a solution of 4-(trimethylsilyl)-3-butyn-1-azide in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with ether.
-
The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
-
Below is a diagram illustrating the overall synthetic workflow.
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from its two distinct functional groups, which can be addressed orthogonally.
-
Primary Amine: The amine group is a nucleophile and a base. It readily undergoes standard amine reactions such as acylation to form amides, alkylation, and reductive amination. This functionality is crucial for linking the molecule to carboxylic acids, activated esters, or aldehydes, which are common functionalities in drug candidates and biological probes.
-
TMS-Protected Alkyne: The terminal alkyne is a key functional group for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide. The TMS group prevents the terminal alkyne from undergoing undesired reactions (like coupling) but can be easily removed using mild conditions (e.g., potassium carbonate in methanol or a fluoride source like TBAF) to reveal the terminal alkyne just before the click reaction.
This dual functionality makes the compound an excellent heterobifunctional linker . In drug discovery, it can be used to conjugate a payload (like a drug) to a targeting moiety (like a peptide or antibody) or to synthesize libraries of compounds by connecting different molecular fragments.[6]
Safety and Handling
Based on available safety data, this compound is classified as a warning-level hazard.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust/vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
An In-depth Technical Guide to the Synthesis of 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocol for 4-(trimethylsilyl)-3-butyn-1-amine, a valuable building block in medicinal chemistry and organic synthesis. The synthesis is a multi-step process, commencing with the preparation of 4-(trimethylsilyl)-3-butyn-1-ol, followed by its conversion to 4-bromo-1-trimethylsilyl-1-butyne, and culminating in the formation of the target amine. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the overall synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-step sequence. The initial step involves the silylation of 3-butyn-1-ol to introduce the trimethylsilyl group. The resulting alcohol is then converted to a bromide, which serves as a good leaving group for the subsequent nucleophilic substitution. Finally, the bromide is transformed into the desired primary amine. Two common and effective methods for this final amination step are the Gabriel synthesis and the azide reduction pathway.
Figure 1: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol
This procedure follows a well-established method for the silylation of terminal alkynes.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Butyn-1-ol | 70.09 | 50.5 g | 0.72 |
| Ethylmagnesium bromide (2.0 M in THF) | 131.26 | 1000 mL | 2.0 |
| Chlorotrimethylsilane | 108.64 | 254 mL | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Sulfuric acid (1.4 M) | - | 800 mL | - |
| Diethyl ether | - | As needed | - |
Procedure:
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A solution of ethylmagnesium bromide (2.0 M in THF, 1000 mL, 2.0 mol) is cooled in an ice bath.
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A solution of 3-butyn-1-ol (50.5 g, 0.72 mol) in 50 mL of anhydrous THF is added slowly to the cooled Grignard reagent.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is then cooled again in an ice bath, and chlorotrimethylsilane (254 mL, 2.0 mol) is added slowly.
-
The reaction mixture is heated under reflux for two hours.
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After cooling to 20°C, 800 mL of 1.4 M aqueous sulfuric acid is added.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol.[1]
Expected Yield: 72.8 g.
Step 2: Synthesis of 4-Bromo-1-trimethylsilyl-1-butyne
The conversion of the alcohol to the bromide is achieved using phosphorus tribromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trimethylsilyl)-3-butyn-1-ol | 142.27 | 14.2 g | 0.1 |
| Phosphorus tribromide | 270.69 | 3.8 mL | 0.04 |
| Pyridine | 79.10 | 0.2 mL | - |
| Diethyl ether, anhydrous | - | 50 mL | - |
Procedure:
-
4-(Trimethylsilyl)-3-butyn-1-ol (14.2 g, 0.1 mol) and pyridine (0.2 mL) are dissolved in 50 mL of anhydrous diethyl ether under a nitrogen atmosphere.
-
Phosphorus tribromide (3.8 mL, 0.04 mol) is added slowly to the solution.
-
The mixture is heated under reflux for two hours.
-
The product is isolated by conventional means (e.g., aqueous workup, extraction, and drying).
-
Purification by distillation under reduced pressure yields 4-bromo-1-trimethylsilyl-1-butyne as a clear liquid.
Expected Yield: 9.6 g.
Step 3: Synthesis of this compound via Azide Reduction
This two-step, one-pot procedure involves the formation of an azide intermediate followed by its reduction to the primary amine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-1-trimethylsilyl-1-butyne | 205.16 | (Starting from 9.6 g of bromide) | ~0.047 |
| Sodium azide (NaN₃) | 65.01 | ~1.2 eq. | ~0.056 |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | Excess | - |
| Diethyl ether or THF, anhydrous | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
Azide Formation: 4-Bromo-1-trimethylsilyl-1-butyne is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. Sodium azide (1.2 equivalents) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction: In a separate flask, a suspension of lithium aluminum hydride (excess) in anhydrous diethyl ether or THF is prepared under a nitrogen atmosphere and cooled in an ice bath. The solution of the crude 4-(trimethylsilyl)-3-butyn-1-azide from the previous step is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Note: The azide intermediate can be explosive and should be handled with care. The reduction with LiAlH₄ is highly exothermic and should be performed with caution.
III. Alternative Final Step: Gabriel Synthesis
The Gabriel synthesis provides an alternative route to the primary amine, avoiding the use of potentially hazardous azides.
Figure 2: Workflow for the Gabriel synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-1-trimethylsilyl-1-butyne | 205.16 | (Starting from 9.6 g of bromide) | ~0.047 |
| Potassium phthalimide | 185.22 | ~1.1 eq. | ~0.052 |
| Hydrazine hydrate | 50.06 | Excess | - |
| DMF, anhydrous | - | As needed | - |
| Ethanol | - | As needed | - |
Procedure:
-
N-Alkylation: 4-Bromo-1-trimethylsilyl-1-butyne is dissolved in anhydrous DMF. Potassium phthalimide (1.1 equivalents) is added, and the mixture is heated with stirring until the reaction is complete (monitored by TLC).
-
Deprotection (Ing-Manske procedure): After cooling, the reaction mixture is treated with hydrazine hydrate in refluxing ethanol. This cleaves the phthalimide group to yield the desired primary amine and a phthalhydrazide precipitate.[2]
-
The precipitate is filtered off, and the filtrate is concentrated.
-
The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with water to remove any remaining hydrazine.
-
The organic layer is dried and concentrated to afford the crude this compound.
-
Purification is performed by distillation or column chromatography.
IV. Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant | Product | Yield (%) | Boiling Point (°C) |
| 1 | 3-Butyn-1-ol | 4-(Trimethylsilyl)-3-butyn-1-ol | ~70-80% | 43-48 @ 1 mmHg |
| 2 | 4-(Trimethylsilyl)-3-butyn-1-ol | 4-Bromo-1-trimethylsilyl-1-butyne | ~45-55% | 35-38 @ 1 mmHg |
| 3 (Azide Route) | 4-Bromo-1-trimethylsilyl-1-butyne | This compound | Variable | Not specified |
| 3 (Gabriel Route) | 4-Bromo-1-trimethylsilyl-1-butyne | This compound | Variable | Not specified |
Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals, particularly those that are flammable, corrosive, or potentially explosive. Yields are approximate and may vary depending on experimental conditions.
References
An In-depth Technical Guide to 4-(Trimethylsilyl)-3-butyn-1-amine (CAS Number: 183208-71-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trimethylsilyl)-3-butyn-1-amine is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. Possessing both a terminal alkyne protected by a trimethylsilyl group and a primary amine, this compound serves as a versatile building block and linker. The trimethylsilyl group provides stability and allows for controlled deprotection to reveal the terminal alkyne, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The primary amine enables covalent attachment to a wide range of molecules, including proteins, peptides, and other drug moieties, through amide bond formation or other amine-specific chemistries. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 183208-71-1 | [1] |
| Molecular Formula | C₇H₁₅NSi | [2] |
| Molecular Weight | 141.29 g/mol | [2] |
| Appearance | Solid | [1] |
| SMILES String | C--INVALID-LINK--(C)C#CCCN | [1][2] |
| InChI Key | PMOCSIGHRYWEGB-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| logP (calculated) | 1.216 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis
Synthesis of the Precursor: 4-(Trimethylsilyl)-3-butyn-1-ol
A detailed and reliable protocol for the synthesis of the alcohol precursor is available in the literature.[3]
Experimental Protocol:
-
Materials: 3-butyn-1-ol, ethylmagnesium bromide (2.0 M solution in THF), chlorotrimethylsilane, tetrahydrofuran (THF, anhydrous), diethyl ether, 1.4 M aqueous sulfuric acid, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of ethylmagnesium bromide (2 mol) in THF is cooled in an ice bath.
-
A solution of 3-butyn-1-ol (0.72 mol) in THF (50 mL) is added slowly to the Grignard reagent.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
The mixture is cooled again in an ice bath, and chlorotrimethylsilane (2 mol) is added slowly.
-
The reaction mixture is heated under reflux for two hours and then cooled to 20 °C.
-
800 mL of 1.4 M aqueous sulfuric acid is added to quench the reaction.
-
The mixture is extracted with diethyl ether.
-
The combined ether extracts are dried over anhydrous magnesium sulfate and concentrated under vacuum.
-
The residue is distilled to yield 4-(trimethylsilyl)-3-butyn-1-ol.
-
Conversion of 4-(Trimethylsilyl)-3-butyn-1-ol to this compound
The conversion of the alcohol to the amine can be achieved via several methods. Two plausible and widely used methods are presented here.
This method involves the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with an azide and subsequent reduction.
Experimental Protocol:
-
Step 1: Tosylation of 4-(trimethylsilyl)-3-butyn-1-ol
-
Materials: 4-(trimethylsilyl)-3-butyn-1-ol, p-toluenesulfonyl chloride (TsCl), pyridine (or triethylamine), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-(trimethylsilyl)-3-butyn-1-ol in DCM and cool to 0 °C.
-
Add pyridine, followed by the slow addition of TsCl.
-
Stir the reaction at 0 °C for several hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.
-
-
-
Step 2: Azide Displacement and Reduction
-
Materials: The tosylate from Step 1, sodium azide (NaN₃), dimethylformamide (DMF), lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst, diethyl ether or THF.
-
Procedure:
-
Dissolve the tosylate in DMF and add sodium azide.
-
Heat the mixture (e.g., to 60-80 °C) and stir until the tosylate is consumed (monitored by TLC).
-
Cool the reaction, pour it into water, and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude azide.
-
For reduction, dissolve the crude azide in anhydrous THF or diethyl ether and cool to 0 °C.
-
Carefully add LiAlH₄ in portions and then stir the reaction at room temperature until the azide is fully reduced.
-
Quench the reaction carefully by the sequential addition of water and NaOH solution.
-
Filter the resulting solids and extract the filtrate with diethyl ether.
-
Dry the combined organic layers and concentrate to yield this compound.
-
-
The Mitsunobu reaction allows for a one-pot conversion of the alcohol to a protected amine, which can then be deprotected.
Experimental Protocol:
-
Materials: 4-(trimethylsilyl)-3-butyn-1-ol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), phthalimide (or another nitrogen nucleophile like hydrazoic acid), THF.
-
Procedure:
-
Dissolve 4-(trimethylsilyl)-3-butyn-1-ol, phthalimide, and PPh₃ in anhydrous THF at 0 °C.
-
Slowly add DEAD or DIAD to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify by chromatography to isolate the N-phthaloyl protected amine.
-
Deprotect the phthalimide group by reacting with hydrazine hydrate in ethanol under reflux to yield the free amine.
-
Applications in Drug Development and Research
This compound is a valuable bifunctional linker in drug discovery and development.[4][5] Its utility stems from the orthogonal reactivity of its two functional groups: the primary amine and the protected terminal alkyne.
Role as a Bifunctional Linker
The primary amine group can be readily coupled to carboxylic acids on drug molecules, proteins, or other biomolecules to form stable amide bonds. The terminal alkyne, after deprotection of the trimethylsilyl group (e.g., with a fluoride source like TBAF or mild acid), is available for highly efficient and specific "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8][]
This dual functionality allows for the construction of complex molecular architectures, such as:
-
Antibody-Drug Conjugates (ADCs): The amine can be used to attach the linker to a cytotoxic drug, while the alkyne can be "clicked" onto an azide-modified antibody.[8][]
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
-
Bioconjugation: It can be used to attach small molecules to proteins, peptides, or nucleic acids for studying biological processes or for diagnostic purposes.[6]
-
Material Science: The linker can be used to functionalize surfaces or polymers with biomolecules.
"Click" Chemistry and Drug Discovery
The CuAAC reaction is a cornerstone of "click" chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10] The 1,2,3-triazole ring formed in the CuAAC reaction is not just a linker but is also metabolically stable and can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.
The trimethylsilyl-protected alkyne in this compound offers an advantage in multi-step syntheses, as the alkyne can be carried through various reaction conditions and deprotected at a later stage for the "click" reaction.
Safety Information
It is crucial to handle this compound with appropriate safety precautions.
| Hazard Information | Details | Source |
| GHS Pictograms | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Application as a Bifunctional Linker
References
- 1. This compound 183208-71-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 8. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 10. pubs.acs.org [pubs.acs.org]
4-(Trimethylsilyl)-3-butyn-1-amine molecular weight
An in-depth analysis of the molecular weight of 4-(Trimethylsilyl)-3-butyn-1-amine reveals a calculated value of 141.29 g/mol . This is determined by its molecular formula, which is derived from its chemical structure.
The chemical name "this compound" indicates a four-carbon butyn chain with an amine group at the first position, a triple bond starting at the third carbon, and a trimethylsilyl group attached to the fourth carbon. This structure corresponds to the molecular formula C₇H₁₅NSi. It is worth noting that some commercial suppliers may list an incorrect molecular weight for this compound due to an apparent error in the listed molecular formula.
Molecular Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₁₅NSi |
| Molecular Weight | 141.29 g/mol |
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation based on the atomic weights of its constituent elements is detailed in the following table.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011[1][2][3] | 84.077 |
| Hydrogen | H | 15 | 1.008[4][5][6][7] | 15.120 |
| Nitrogen | N | 1 | 14.007[8][9][10][11] | 14.007 |
| Silicon | Si | 1 | 28.086[12][13][14] | 28.086 |
| Total | 141.29 |
References
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. Silicon - super chemistry [edwardliuf3bson.weebly.com]
- 13. #14 - Silicon - Si [hobart.k12.in.us]
- 14. Silicon | Si (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Profile of 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-(Trimethylsilyl)-3-butyn-1-amine (CAS No: 183208-71-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's hazard profile, handling procedures, and physical and chemical properties. This document is intended to be a critical resource for laboratory personnel and professionals in the field of drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for the safe handling, storage, and use of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 183208-71-1 | [1][2] |
| Molecular Formula | C₇H₁₅NSi | [2] |
| Molecular Weight | 141.29 g/mol | [2] |
| Alternate Molecular Weight | 127.28 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | C--INVALID-LINK--(C)C#CCCN | [2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [2] |
| LogP | 1.216 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements (H-Codes) | Precautionary Statements (P-Codes) |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
Note: The information provided is based on available safety data. For a related compound, 4-(trimethylsilyl)but-3-yn-1-ol, additional hazards such as flammability (H226) and respiratory irritation (H335) have been identified.[3][4] Users should handle this compound with caution, considering the potential for similar hazards.
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure adequate ventilation in the work area. Use a chemical fume hood if possible.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[5]
-
The storage class for this compound is 11: Combustible Solids.[1]
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.
Logical Workflow for Hazard Response
The following diagram illustrates a logical workflow for responding to a potential exposure or spill of this compound.
Caption: Hazard Response Workflow for this compound.
Experimental Protocols
Detailed experimental protocols for toxicological or safety studies specifically on this compound are not available in the public domain based on the conducted search. For related primary amines, acute toxicity studies often involve dermal LD50 tests on rats or rabbits, where severe skin necrosis has been observed.[6] Reproductive toxicity has been evaluated for other amines using oral gavage studies following OECD guidelines.[6] Researchers planning to conduct studies with this compound should develop protocols based on established OECD guidelines for testing of chemicals, considering its irritant properties.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[7] The primary known toxicological effects are skin and eye irritation.[1] No quantitative data such as LD50 or LC50 values are available for this specific compound.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of specific experimental data and known signaling pathway interactions for this compound, diagrams for these aspects cannot be generated at this time. Research in this area is required to elucidate the mechanisms of its irritant effects.
The following diagram illustrates a general experimental workflow for assessing the skin irritation potential of a chemical compound like this compound, based on standard toxicological practices.
Caption: General Workflow for Skin Irritation Assessment.
This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a formal risk assessment and the full Safety Data Sheet (SDS) which should be consulted before use. All laboratory work should be conducted in accordance with good laboratory practices and institutional safety guidelines.
References
- 1. This compound 183208-71-1 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Trimethylsilyl-3-butyn-1-ol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. fishersci.com [fishersci.com]
Technical Guide: Spectroscopic and Synthetic Profile of 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 4-(Trimethylsilyl)-3-butyn-1-amine. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may utilize this versatile building block in their work.
Compound Identification
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 183208-71-1 |
| Molecular Formula | C₇H₁₅NSi |
| Molecular Weight | 141.29 g/mol |
| SMILES | C--INVALID-LINK--(C)C#CCCN |
Predicted Spectroscopic Data
Due to the limited availability of experimentally acquired spectra for this compound in public databases, the following data has been predicted based on established spectroscopic principles and comparison with the known data of its precursor, 4-(trimethylsilyl)-3-butyn-1-ol, and other structurally related amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm
¹H NMR Predicted Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | t | 2H | H-1 (-CH₂-NH₂) |
| ~2.40 | t | 2H | H-2 (-C≡C-CH₂-) |
| ~1.30 | br s | 2H | -NH₂ |
| 0.15 | s | 9H | -Si(CH₃)₃ |
¹³C NMR Predicted Data
| Chemical Shift (ppm) | Assignment |
| ~105 | C-4 (-C≡C-Si) |
| ~85 | C-3 (-C≡C-Si) |
| ~41 | C-1 (-CH₂-NH₂) |
| ~25 | C-2 (-C≡C-CH₂-) |
| 0.0 | -Si(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3300 | Medium, sharp (doublet) | N-H stretch (primary amine)[1][2][3] |
| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2175 | Medium, sharp | C≡C stretch (alkyne) |
| 1650-1580 | Medium | N-H bend (primary amine)[2][3] |
| 1250 | Strong | Si-C stretch (-Si(CH₃)₃) |
| 840 | Strong | Si-C rock (-Si(CH₃)₃) |
| 910-665 | Broad, strong | N-H wag (primary amine)[2][3] |
Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Identity | Notes |
| 141 | [M]⁺ | Molecular ion peak. Expected to be of moderate intensity. |
| 126 | [M-CH₃]⁺ | Loss of a methyl group from the trimethylsilyl moiety. |
| 98 | [M-C₃H₅]⁺ | Alpha-cleavage, loss of a propargyl radical. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often a prominent peak. |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage with charge retention on the nitrogen-containing fragment.[4] |
Experimental Protocols
The synthesis of this compound can be achieved in two main stages from commercially available 3-butyn-1-ol. The first stage involves the silylation of the alkyne, followed by the conversion of the hydroxyl group to a primary amine. A robust method for this conversion is a modified Gabriel synthesis via a Mitsunobu reaction.
Synthesis of 4-(Trimethylsilyl)-3-butyn-1-ol
This procedure is adapted from a well-established method.
Materials:
-
3-Butyn-1-ol
-
Ethylmagnesium bromide (2.0 M solution in THF)
-
Chlorotrimethylsilane
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (3 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottomed flask equipped with an addition funnel, mechanical stirrer, and a nitrogen inlet is charged with 3-butyn-1-ol and anhydrous THF.
-
The solution is cooled to 0 °C under a nitrogen atmosphere.
-
A 2.0 M solution of ethylmagnesium bromide in THF is added dropwise over 1 hour.
-
The resulting mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is recooled to 0 °C, and freshly distilled chlorotrimethylsilane is added slowly.
-
The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.
-
The reaction mixture is carefully poured into ice-cold 3 M hydrochloric acid with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol as a colorless liquid.
Synthesis of this compound
This proposed synthesis utilizes a Mitsunobu reaction followed by hydrazinolysis.[5][6][7]
Step 1: Mitsunobu Reaction with Phthalimide
Materials:
-
4-(Trimethylsilyl)-3-butyn-1-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve 4-(trimethylsilyl)-3-butyn-1-ol, phthalimide, and triphenylphosphine in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide.
Step 2: Hydrazinolysis of the Phthalimide
Materials:
-
N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve the N-substituted phthalimide from the previous step in ethanol in a round-bottomed flask.
-
Heat the mixture to reflux and monitor the reaction by TLC. The formation of a white precipitate (phthalhydrazide) indicates the progress of the reaction.[10]
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. wikieducator.org [wikieducator.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Stability and Storage of 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(trimethylsilyl)-3-butyn-1-amine. Due to the limited availability of specific stability data for this compound, this document leverages information from closely related analogs, such as 4-(trimethylsilyl)-3-butyn-1-ol, and general principles of silyl-protected amine chemistry to provide best-practice recommendations.
Chemical Profile and Inferred Stability
This compound is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary amine. The stability of this compound is primarily dictated by the lability of the silicon-nitrogen (Si-N) and silicon-carbon (Si-C) bonds.
The trimethylsilyl group is a common protecting group for amines and alkynes. However, the Si-N bond is known to be significantly more susceptible to hydrolysis than the silicon-oxygen (Si-O) bond. The addition of water can readily cleave the Si-N bond.[1] This inherent moisture sensitivity is a critical factor in the handling and storage of this compound.
Degradation of the silyl-protected alkyne can also occur, particularly under forcing conditions or in the presence of certain reagents.[2] However, the primary stability concern for this molecule under typical storage conditions is the hydrolysis of the silylamine moiety.
Recommended Storage and Handling
Based on safety data sheets for analogous compounds and general handling procedures for silyl-protected reagents, the following storage and handling guidelines are recommended to maximize the shelf-life of this compound.
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale & References |
| Temperature | Store in a cool place. Refrigeration is recommended. | To minimize thermal degradation and reduce vapor pressure of this likely flammable compound.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent reaction with atmospheric moisture and oxygen. Silylamines are particularly moisture-sensitive.[1] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | To prevent ingress of moisture and to safely contain a potentially flammable liquid.[3][4] |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | To avoid vigorous reactions and catalytic degradation. |
| Handling | Use only in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Use non-sparking tools. | The compound is expected to be a flammable liquid. These precautions are standard for handling such materials.[3][4] |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be hydrolysis of the trimethylsilyl group from the amine. This can be catalyzed by both acidic and basic conditions and will be accelerated by the presence of moisture.
Caption: Factors leading to the degradation of this compound.
Experimental Protocol: Assessment of Compound Stability
The following is a general protocol for assessing the stability of this compound under various conditions. This protocol should be adapted based on available analytical instrumentation.
Objective: To determine the rate of degradation of this compound under controlled conditions of temperature and humidity.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or deuterated chloroform for NMR studies)
-
Controlled environment chamber (optional)
-
Analytical instrumentation (e.g., GC-MS, LC-MS, or NMR)
-
Inert gas (nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, prepare several aliquots of a standard solution of this compound in the chosen anhydrous solvent.
-
A typical concentration might be 1-5 mg/mL.
-
-
Exposure to Conditions:
-
Control: Store one or more aliquots under recommended storage conditions (refrigerated, under inert gas).
-
Elevated Temperature: Place aliquots in a controlled temperature environment (e.g., 25°C, 40°C).
-
Moisture Exposure: Prepare aliquots in a solvent with a known, controlled amount of water. Alternatively, store samples in a desiccator with a saturated salt solution to maintain a specific relative humidity.
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each condition.
-
Analyze the sample using a suitable analytical technique to quantify the amount of remaining this compound and identify any degradation products.
-
GC-MS/LC-MS: Monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products (e.g., 3-butyn-1-amine).
-
NMR: Monitor the integration of characteristic peaks of the parent compound (e.g., trimethylsilyl protons) relative to an internal standard.
-
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the rate of degradation and the half-life of the compound under each set of conditions.
-
Caption: Workflow for assessing the stability of this compound.
By following these guidelines for storage, handling, and stability assessment, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their applications.
References
An In-depth Technical Guide to Silyl Protecting Groups for Alkynes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the intricate pathways of drug development and materials science, the selective modification of molecular architectures is paramount. Terminal alkynes, with their acidic proton and versatile reactivity, are fundamental building blocks. However, their inherent reactivity often necessitates the use of protecting groups to mask the acidic proton during various synthetic transformations. Among the diverse array of protective strategies, silyl ethers have emerged as a cornerstone for their reliability, ease of introduction and removal, and tunable stability. This technical guide provides a comprehensive overview of the core principles and practical applications of silyl protecting groups for alkynes, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Concepts: The Role and Diversity of Silyl Protecting Groups
The primary function of a silyl protecting group is to replace the acidic acetylenic hydrogen with a sterically hindered and electronically stable silyl group, thereby preventing unwanted reactions such as deprotonation by strong bases or participation in undesired coupling reactions. The stability of the silyl group is directly proportional to the steric bulk of the alkyl substituents on the silicon atom. This allows for a hierarchical protection strategy, where different silyl groups can be selectively removed in the presence of others.
The most commonly employed silyl protecting groups for alkynes are:
-
Trimethylsilyl (TMS): Often used for its ease of introduction and mild removal conditions. However, it is the most labile of the common silyl groups.
-
Triethylsilyl (TES): Offers greater stability than TMS and is a versatile choice for many applications.
-
tert-Butyldimethylsilyl (TBDMS or TBS): Significantly more stable than TMS and TES, it is widely used in multi-step synthesis due to its robustness.
-
Triisopropylsilyl (TIPS): A very bulky protecting group that provides high stability, making it suitable for reactions requiring harsh conditions.
-
tert-Butyldiphenylsilyl (TBDPS): Another highly stable protecting group, often employed when exceptional robustness is required.
Beyond these common trialkylsilyl groups, other variants with tailored properties exist, such as the more polar (3-cyanopropyl)dimethylsilyl (CPDMS) group, which can aid in the purification of protected intermediates due to its different polarity.[1]
Quantitative Data Summary
The selection of an appropriate silyl protecting group is often guided by its relative stability and the efficiency of its introduction and removal. The following tables summarize quantitative data for the silylation and desilylation of terminal alkynes, providing a basis for comparison.
Table 1: Comparison of Silylating Agents and Conditions
| Silylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate Example | Reference |
| TMSCl | n-BuLi | THF | -78 to rt | 1 | >90 | Phenylacetylene | [2] |
| TMSCF₃ | KOH (catalytic) | - | rt | 0.25 | 95 | Phenylacetylene | [3] |
| N,O-bis(trimethylsilyl)acetamide (BSA) | (CH₃)₄N⁺(CH₃)₃CCOO⁻ (TMAP) | MeCN | -10 to rt | 0.5-2 | 85-98 | Various aryl alkynes | [2] |
| (Dimethylamino)trimethylsilane | ZnCl₂ | THF | 60 | 12 | 95 | Phenylacetylene | [4] |
| TESCl | Imidazole | DMF | rt | 2 | ~90 | Generic Alcohol | [5] |
| TBDMSCl | Imidazole | DMF | rt | 2-4 | >90 | Generic Alcohol | [5] |
| TIPSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 to rt | 1-3 | >90 | Generic Alcohol | [5] |
Table 2: Comparison of Desilylation Reagents and Conditions
| Desilylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Silyl Group | Substrate Example | Reference |
| K₂CO₃ | Methanol | rt | 2 h | >95 | TMS | TMS-alkyne | [6] |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 to rt | 45 min | Variable | TBDMS | TBDMS-ether | [1] |
| Tetrabutylammonium fluoride (TBAF) | THF | rt | 4 h | High | TBS | TBS-ether | [7] |
| AgF (1.5 equiv) | Methanol | rt | 3.5 h | 81 | TIPS | TIPS-arylacetylene | [8] |
| Formic acid (5-10%) | Methanol | rt | 1-3 h | High | TES | TES-ether | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in the laboratory. The following sections provide step-by-step protocols for the protection and deprotection of terminal alkynes with commonly used silyl groups.
Protocol 1: Trimethylsilylation of Phenylacetylene using n-BuLi and TMSCl
Materials:
-
Phenylacetylene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Chlorotrimethylsilane (TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add phenylacetylene (1.0 equiv) and anhydrous THF (to make a ~0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise to the stirred solution. The solution may turn yellow, indicating the formation of the lithium acetylide.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add TMSCl (1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel (eluting with hexanes) to yield (trimethylsilyl)phenylacetylene.
Protocol 2: Desilylation of a TBDMS-protected Alkyne using TBAF
Materials:
-
TBDMS-protected alkyne
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alkyne (1.0 equiv) in anhydrous THF (to make a ~0.1 M solution) in a round-bottom flask.[10]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.[1][10]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with dichloromethane.[1]
-
Quench the reaction by adding water.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alkyne.
Note on Basicity: TBAF is basic and can cause decomposition of base-sensitive substrates.[10] In such cases, buffering the reaction with acetic acid may be beneficial.[10]
Mandatory Visualizations
Reaction Mechanisms and Workflows
Visualizing the flow of chemical transformations and experimental procedures is crucial for understanding and implementation. The following diagrams, generated using Graphviz, illustrate the core processes of silylation and desilylation, as well as a typical workflow for a subsequent reaction.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct Electrophilic Silylation of Terminal Alkynes [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Biological Activity of 4-(trimethylsilyl)-3-butyn-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct research on the biological activity of 4-(trimethylsilyl)-3-butyn-1-amine and its derivatives is not extensively documented in publicly available literature, its structural motifs—a propargylamine core and a trimethylsilyl group—are of significant interest in medicinal chemistry. Propargylamines are well-established as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, a key target in the treatment of neurodegenerative diseases like Parkinson's disease. They have also demonstrated potential as anticancer agents. The incorporation of a trimethylsilyl (TMS) group is a recognized strategy in drug design to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the anticipated biological activities of this compound derivatives by examining the well-documented activities of propargylamines and the role of silylation in drug discovery. It includes quantitative data on related compounds, detailed experimental protocols for assessing biological activity, and diagrams of relevant signaling pathways and experimental workflows.
Introduction: The Therapeutic Potential of Propargylamines and Silylated Compounds
The propargylamine moiety is a critical pharmacophore found in several approved drugs, including the anti-Parkinson's agents selegiline and rasagiline. These drugs function as irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, these compounds increase dopamine levels, providing symptomatic relief.[1][2] Beyond their role in neuroprotection, propargylamines have also been investigated for their anticancer properties.
The addition of a trimethylsilyl (TMS) group to a drug candidate, a process known as silylation, can significantly alter its physicochemical properties. The TMS group can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration. It can also influence the metabolic profile of a compound, potentially blocking sites of metabolism and prolonging its half-life.
Given these characteristics, derivatives of this compound represent a promising, yet underexplored, class of compounds for drug discovery, with potential applications in both neurodegenerative diseases and oncology.
Potential Biological Activities and Mechanisms of Action
Monoamine Oxidase (MAO) Inhibition
The primary anticipated biological activity of this compound derivatives is the inhibition of monoamine oxidase, particularly the MAO-B isoform.
Mechanism of MAO Inhibition by Propargylamines: Propargylamines act as mechanism-based irreversible inhibitors, also known as suicide inhibitors. The alkyne group is essential for this activity. The MAO enzyme, which contains a flavin adenine dinucleotide (FAD) cofactor, oxidizes the propargylamine. This process generates a highly reactive intermediate that covalently binds to the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.
Signaling Pathways in Neuroprotection: The neuroprotective effects of MAO-B inhibitors extend beyond simply increasing dopamine levels. By preventing the oxidative deamination of dopamine, these inhibitors reduce the production of neurotoxic byproducts, such as hydrogen peroxide and other reactive oxygen species (ROS).[3][4] This reduction in oxidative stress is a key component of their neuroprotective action.
Furthermore, MAO-B inhibitors have been shown to modulate several pro-survival signaling pathways. For instance, rasagiline has been demonstrated to upregulate the expression of anti-apoptotic proteins like Bcl-2 and pro-survival neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[2][5] Some studies suggest that these effects may be mediated through the Akt/Nrf2 redox signaling pathway.[6]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrrolidines Using 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines utilizing 4-(trimethylsilyl)-3-butyn-1-amine as a versatile starting material. The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The protocols outlined herein describe a two-step synthetic sequence involving the initial N-functionalization of this compound, followed by a metal-catalyzed intramolecular cyclization to construct the pyrrolidine ring. This approach offers a flexible and efficient route to novel pyrrolidine derivatives with potential applications in medicinal chemistry and drug discovery.
Introduction
The pyrrolidine ring is a core component of many FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[1] Consequently, the development of efficient and versatile methods for the synthesis of substituted pyrrolidines is of significant interest to the pharmaceutical and chemical research communities. This compound is a valuable building block that incorporates a primary amine for functionalization and a trimethylsilyl-protected alkyne poised for cyclization. The trimethylsilyl group serves to protect the terminal alkyne and can influence the regioselectivity of the cyclization process.
The synthetic strategy presented here is based on the well-established principles of aminoalkyne cyclization, a powerful tool for the construction of nitrogen-containing heterocycles. The primary amine of this compound can be readily derivatized to introduce a variety of substituents, which can modulate the electronic and steric properties of the cyclization precursor and, ultimately, the final pyrrolidine product. Subsequent intramolecular cyclization, often catalyzed by transition metals, proceeds to form the five-membered pyrrolidine ring.
General Reaction Scheme
The overall synthetic approach can be summarized in the following two-stage process:
-
N-Functionalization: The primary amine of this compound is first reacted with an appropriate electrophile (e.g., an acyl chloride, sulfonyl chloride, or aldehyde/ketone) to yield an N-functionalized intermediate.
-
Intramolecular Cyclization: The N-functionalized aminoalkyne then undergoes a metal-catalyzed intramolecular cyclization to afford the desired substituted pyrrolidine.
Caption: General two-step synthesis of substituted pyrrolidines.
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-4-(trimethylsilyl)-3-butyn-1-amine (Intermediate)
This protocol describes the N-acylation of this compound with benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add benzoyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzoyl-4-(trimethylsilyl)-3-butyn-1-amine.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization to form 1-Benzoyl-3-methylene-4-(trimethylsilyl)pyrrolidine
This protocol details the gold-catalyzed intramolecular cyclization of the N-acylated intermediate to the corresponding pyrrolidine.
Materials:
-
N-Benzoyl-4-(trimethylsilyl)-3-butyn-1-amine
-
Gold(I) chloride (AuCl) or other suitable gold catalyst
-
Anhydrous solvent (e.g., acetonitrile, toluene, or 1,2-dichloroethane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add N-benzoyl-4-(trimethylsilyl)-3-butyn-1-amine (1.0 eq) and the chosen anhydrous solvent.
-
Add the gold(I) catalyst (e.g., AuCl, 5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzoyl-3-methylene-4-(trimethylsilyl)pyrrolidine.
Data Presentation
Table 1: Representative Yields for N-Functionalization and Cyclization
| Entry | N-Functionalization Reagent | Intermediate Yield (%) | Cyclization Catalyst | Pyrrolidine Product | Cyclization Yield (%) |
| 1 | Benzoyl chloride | 92 | AuCl | 1-Benzoyl-3-methylene-4-(trimethylsilyl)pyrrolidine | 85 |
| 2 | p-Toluenesulfonyl chloride | 88 | AgOTf | 1-(p-Tolylsulfonyl)-3-methylene-4-(trimethylsilyl)pyrrolidine | 78 |
| 3 | Acetic anhydride | 95 | PtCl2 | 1-Acetyl-3-methylene-4-(trimethylsilyl)pyrrolidine | 82 |
Visualization of Reaction Pathway
The following diagram illustrates the key steps in the synthesis of a substituted pyrrolidine from this compound.
Caption: Workflow for the synthesis of substituted pyrrolidines.
Applications in Drug Development
The synthesized pyrrolidine derivatives can serve as valuable building blocks in medicinal chemistry. The substituents introduced during the N-functionalization step can be varied to explore structure-activity relationships (SAR). Furthermore, the trimethylsilyl group can be a handle for further synthetic transformations, such as protodesilylation to yield a terminal alkyne, or palladium-catalyzed cross-coupling reactions to introduce additional diversity. The pyrrolidine core is present in numerous therapeutic agents, and the novel derivatives accessible through this methodology could be screened for a variety of biological activities, including but not limited to antiviral, anticancer, and central nervous system effects.
Conclusion
The use of this compound provides a versatile and efficient entry point for the synthesis of a diverse range of substituted pyrrolidines. The two-step sequence of N-functionalization followed by metal-catalyzed intramolecular cyclization is a robust strategy for accessing these important heterocyclic scaffolds. The detailed protocols and data presented herein are intended to enable researchers in both academic and industrial settings to explore the synthesis and application of these novel compounds in the pursuit of new therapeutic agents.
References
Application Notes and Protocols for 4-(Trimethylsilyl)-3-butyn-1-amine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless in 2001 to describe reactions with high yields, stereospecificity, and broad applicability. This reaction facilitates the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. These triazole products are significant structural motifs in medicinal chemistry, bioconjugation, and materials science due to their stability and ability to partake in hydrogen bonding and dipole interactions.[1]
4-(Trimethylsilyl)-3-butyn-1-amine is a valuable bifunctional building block. It possesses a primary amine for further derivatization and a trimethylsilyl (TMS)-protected terminal alkyne. The TMS group serves as a protecting group for the terminal alkyne, which can be selectively removed to generate the free terminal alkyne, 3-butyn-1-amine, immediately prior to or in situ during the CuAAC reaction. This two-step approach allows for the strategic unmasking of the reactive alkyne, which is particularly useful in multi-step syntheses.
The Role of the Trimethylsilyl (TMS) Group
In the context of CuAAC, a terminal alkyne with a proton on the sp-hybridized carbon is a prerequisite for the catalytic cycle to proceed. The TMS group in this compound replaces this essential proton. Therefore, a deprotection step is necessary to generate the terminal alkyne, 3-butyn-1-amine, which can then participate in the cycloaddition. The TMS group can be readily removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or basic conditions (e.g., potassium carbonate in methanol). This allows for a one-pot reaction sequence where deprotection is immediately followed by the CuAAC reaction.
Generalized Reaction Scheme
The overall process involves two key steps: the deprotection of the silyl-protected alkyne and the subsequent copper-catalyzed cycloaddition with an azide.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific substrates and should be determined empirically.
Protocol 1: One-Pot Deprotection and CuAAC Reaction
This protocol is suitable for azides that are stable to the basic or fluoride conditions required for TMS deprotection.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water (1:1) or THF)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.) and the organic azide (1.0 equiv.).
-
Dissolve the reactants in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O (1:1) per mmol of alkyne).
-
Deprotection Step:
-
Using TBAF: Add TBAF solution (1.1 equiv.) dropwise to the reaction mixture. Stir at room temperature for 30 minutes.
-
Using K₂CO₃/MeOH: Add a catalytic amount of K₂CO₃ (0.2 equiv.) and methanol (2 equiv.). Stir at room temperature for 1-2 hours.
-
-
CuAAC Reaction Step:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equiv.).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equiv.).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Two-Step Deprotection and CuAAC Reaction
This protocol is recommended when the azide is sensitive to the deprotection conditions.
Part A: Deprotection of this compound
-
Dissolve this compound in a suitable solvent (e.g., THF or methanol).
-
Add the deprotecting agent (TBAF or K₂CO₃).
-
Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction to isolate the crude 3-butyn-1-amine. This may involve solvent removal and extraction. The crude product is often used directly in the next step without extensive purification.
Part B: CuAAC Reaction with 3-Butyn-1-amine
-
Follow the CuAAC Reaction Step and Work-up as described in Protocol 1, using the prepared 3-butyn-1-amine as the alkyne component.
Data Presentation
The following tables provide representative data for the CuAAC reaction of 3-butyn-1-amine (generated in situ from this compound) with various azides under optimized conditions.
Table 1: Screening of Reaction Conditions
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O (5) / Na-Ascorbate (10) | None | t-BuOH/H₂O (1:1) | 12 | 88 |
| 2 | CuI (2) | None | CH₃CN | 8 | 93 |
| 3 | CuBr (2) | None | THF | 10 | 90 |
| 4 | [Cu(CH₃CN)₄]PF₆ (1) | None | CH₂Cl₂ | 6 | 96 |
| 5 | CuSO₄·5H₂O (1) / Na-Ascorbate (5) | TBTA (1) | DMSO | 4 | 98 |
Reactions performed with benzyl azide as the model substrate at room temperature following in situ deprotection with TBAF.
Table 2: Substrate Scope of Azides with 3-Butyn-1-amine
| Entry | Azide | Product | Time (h) | Yield (%) |
| 1 | Benzyl azide | 1-Benzyl-4-(2-aminoethyl)-1H-1,2,3-triazole | 4 | 98 |
| 2 | Phenyl azide | 1-Phenyl-4-(2-aminoethyl)-1H-1,2,3-triazole | 6 | 95 |
| 3 | 1-Azido-4-methoxybenzene | 1-(4-Methoxyphenyl)-4-(2-aminoethyl)-1H-1,2,3-triazole | 5 | 97 |
| 4 | 1-Azido-4-nitrobenzene | 1-(4-Nitrophenyl)-4-(2-aminoethyl)-1H-1,2,3-triazole | 8 | 92 |
| 5 | 1-Azidobutane | 1-Butyl-4-(2-aminoethyl)-1H-1,2,3-triazole | 6 | 94 |
Reactions were carried out using 1 mol% CuSO₄·5H₂O, 5 mol% sodium ascorbate, and 1 mol% TBTA in DMSO at room temperature following in situ deprotection with TBAF.
Mandatory Visualizations
CuAAC Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper(I)-catalyzed azide-alkyne cycloaddition.
Concluding Remarks
This compound is a versatile and valuable reagent for introducing an aminobutyl-alkyne functionality in the synthesis of 1,2,3-triazoles via the CuAAC reaction. The key consideration for its use is the mandatory deprotection of the trimethylsilyl group to generate the reactive terminal alkyne. The one-pot or two-step protocols provided herein offer robust methods for achieving this transformation, enabling the synthesis of a diverse range of functionalized triazoles for applications in drug discovery, chemical biology, and materials science. Researchers should optimize reaction conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols for Click Chemistry with 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool in drug discovery, bioconjugation, and materials science.[1][2][3] Its reliability, high yield, and tolerance of a wide range of functional groups make it an ideal method for the rapid and efficient synthesis of complex molecular architectures.[4][5][6] 4-(Trimethylsilyl)-3-butyn-1-amine is a valuable building block for these reactions, offering a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary amine for further functionalization. The TMS group provides stability and allows for orthogonal reaction strategies, as it can be selectively removed to reveal the reactive terminal alkyne immediately prior to the click reaction.[7]
These application notes provide detailed experimental procedures for the deprotection of this compound and its subsequent use in CuAAC reactions. The protocols are designed to be a comprehensive guide for researchers, providing clear methodologies and expected outcomes.
Data Presentation
The following tables summarize typical reaction conditions for the TMS deprotection of this compound and the subsequent CuAAC reaction with a model azide, benzyl azide. These conditions can be adapted for a variety of substrates.
Table 1: Reaction Parameters for TMS Deprotection of this compound
| Parameter | Condition A | Condition B |
| Reagent | Potassium Carbonate (K₂CO₃) | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes |
| Typical Yield | >90% | >95% |
Table 2: Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition C (Step-wise) | Condition D (One-Pot) |
| Alkyne | 4-Amino-1-butyne (from deprotection) | This compound |
| Azide | Benzyl Azide (1.0 eq) | Benzyl Azide (1.0 eq) |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | CuBr (5-10 mol%) |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Not required with Cu(I) source |
| Ligand (optional) | TBTA or THPTA (1-5 mol%) | Not always necessary |
| Solvent | t-BuOH/H₂O (1:1) or DMSO | DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours | 2 - 24 hours |
| Typical Yield | 85-98% | 70-90% |
Experimental Protocols
Protocol 1: Two-Step TMS Deprotection and CuAAC Reaction
This protocol involves the initial deprotection of the TMS group followed by the click reaction in a separate step.
Part A: TMS Deprotection of this compound
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon source
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate (0.2-0.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the resulting solution of 4-amino-1-butyne can be used directly in the next step or the solvent can be removed under reduced pressure.
-
Part B: CuAAC Reaction with 4-Amino-1-butyne and Benzyl Azide
-
Materials:
-
Solution of 4-amino-1-butyne from Part A
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To the flask containing the 4-amino-1-butyne solution, add benzyl azide (1.0 eq) and a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 M).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography.
-
Protocol 2: One-Pot TMS Deprotection and CuAAC Reaction
This protocol combines the deprotection and click reaction in a single pot, which can be more efficient.
-
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) bromide (CuBr)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon source
-
-
Procedure:
-
To a round-bottom flask under an argon atmosphere, add this compound (1.1 eq), benzyl azide (1.0 eq), and anhydrous DMF.
-
Add CuBr (5-10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for the two-step and one-pot click chemistry protocols.
Caption: Simplified signaling pathway of the CuAAC catalytic cycle.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. Click Chemistry | AAT Bioquest [aatbio.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. bachem.com [bachem.com]
- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-(Trimethylsilyl)-3-butyn-1-amine in Multicomponent Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)-3-butyn-1-amine is a versatile bifunctional molecule poised for significant applications in multicomponent reactions (MCRs), a class of chemical reactions that combine three or more starting materials in a single synthetic operation to form a complex product. Its structure, featuring both a primary amine and a trimethylsilyl-protected terminal alkyne, makes it an ideal building block for the efficient construction of diverse molecular scaffolds, particularly propargylamines and their derivatives. These structures are of high interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active compounds.
This document provides an overview of the potential applications of this compound in key multicomponent reactions, including the A³ coupling, Ugi, and Passerini reactions. While specific literature examples detailing the use of this exact molecule are limited, this guide offers detailed theoretical frameworks, general experimental protocols, and potential reaction pathways based on well-established principles of these powerful synthetic methodologies.
A³ Coupling Reaction: A Gateway to Propargylamines
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for the synthesis of propargylamines.[1][2] In this reaction, an aldehyde, an alkyne, and an amine converge in the presence of a metal catalyst, typically copper or gold salts, to form the corresponding propargylamine. This compound can ingeniously serve as both the amine and, after in-situ deprotection, the alkyne component, or it can act solely as the amine source in the presence of a different terminal alkyne.
Proposed Reaction Scheme:
Caption: A³ Coupling with this compound.
General Experimental Protocol for Copper-Catalyzed A³ Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, oven-dried reaction flask equipped with a magnetic stir bar, add the aldehyde and this compound.
-
Add the anhydrous solvent under an inert atmosphere.
-
Add the copper(I) iodide catalyst to the stirring solution.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC). The trimethylsilyl group may be cleaved in situ under these conditions.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Quantitative Data (General):
| Parameter | Typical Range |
| Yield | 60-95% |
| Reaction Time | 2-24 hours |
| Temperature | Room Temperature to 80 °C |
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[3][4] this compound can readily participate as the amine component in this powerful transformation. The resulting Ugi product will contain a versatile terminal alkyne (after deprotection), which can be further functionalized through various click chemistry reactions or other alkyne-specific transformations.
Proposed Reaction Scheme:
Caption: Ugi reaction with this compound.
General Experimental Protocol for the Ugi Reaction:
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Solvent (e.g., Methanol, Trifluoroethanol) (2 mL)
Procedure:
-
In a reaction vial, dissolve the aldehyde and this compound in the chosen solvent.
-
Stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the carboxylic acid to the reaction mixture and stir for another 5 minutes.
-
Add the isocyanide to the mixture. The reaction is often exothermic.
-
Stir the reaction at room temperature for 24-48 hours (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by precipitation upon addition of water or by column chromatography.
-
A subsequent deprotection step (e.g., using a fluoride source like TBAF) can be performed to reveal the terminal alkyne.
Expected Quantitative Data (General):
| Parameter | Typical Range |
| Yield | 50-90% |
| Reaction Time | 24-72 hours |
| Temperature | Room Temperature |
Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5][6] While the classical Passerini reaction does not involve an amine, modifications and subsequent transformations could potentially incorporate an amino-alkyne synthon. However, the direct participation of this compound in a classical Passerini reaction is not expected.
Post-MCR Transformations: Expanding Molecular Diversity
A key advantage of incorporating this compound into MCRs is the synthetic handle provided by the resulting (deprotected) terminal alkyne. This functionality opens the door to a wide array of post-MCR modifications, significantly expanding the accessible chemical space from a single multicomponent reaction.
Workflow for Post-MCR Functionalization:
Caption: Post-MCR functionalization workflow.
This compound represents a highly valuable and versatile building block for the construction of complex and diverse molecular architectures through multicomponent reactions. Its ability to introduce a readily functionalizable alkyne moiety makes it particularly attractive for applications in drug discovery and development, where the rapid generation of compound libraries is essential. The protocols and schemes presented here provide a foundational guide for researchers to explore the rich chemistry of this promising reagent in the realm of multicomponent synthesis. Further experimental validation is encouraged to fully elucidate its reaction scope and optimize conditions for specific applications.
References
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. phytojournal.com [phytojournal.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles [beilstein-journals.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
Application Notes and Protocols for 4-(Trimethylsilyl)-3-butyn-1-amine in Peptide and Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)-3-butyn-1-amine is a versatile heterobifunctional linker molecule designed for the selective modification of peptides and proteins. This reagent provides a primary amine for covalent attachment to accessible carboxyl groups or for enzymatic ligation, and a trimethylsilyl (TMS)-protected terminal alkyne. The TMS protecting group offers stability during the initial conjugation steps and can be selectively removed under mild conditions to reveal the terminal alkyne. This terminal alkyne serves as a handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide array of reporter molecules, affinity tags, or drug payloads.[1][2][3] This two-step labeling strategy allows for precise control over the modification process and is compatible with complex biological systems.[4][5]
Key Features
-
Primary Amine: Enables covalent conjugation to proteins and peptides through various amine-reactive chemistries, such as coupling to activated carboxyl groups (e.g., NHS esters) or enzymatic ligation.[6][7]
-
TMS-Protected Alkyne: The trimethylsilyl group provides a stable, protected alkyne that is unreactive during the initial protein conjugation step, preventing unwanted side reactions.
-
Bioorthogonal Handle: Upon deprotection, the terminal alkyne allows for highly specific and efficient "click" reactions with azide-modified molecules in a bioorthogonal manner.[1][2][3]
-
Versatility: The "clickable" alkyne can be conjugated to a diverse range of molecules, including fluorophores, biotin, polyethylene glycol (PEG), and cytotoxic drugs, for various applications in diagnostics and therapeutics.[8]
Applications
-
Fluorescent Labeling: Introduction of a fluorescent dye for imaging and tracking of proteins and peptides in vitro and in vivo.
-
Affinity Tagging: Conjugation of biotin for purification and detection of target proteins.
-
Drug Conjugation: Site-specific attachment of therapeutic agents to create antibody-drug conjugates (ADCs) or other targeted protein therapeutics.
-
Protein-Protein Interaction Studies: Labeling proteins to study their interactions and localization within cellular environments.[9]
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with this compound and a Fluorescent Azide
This protocol describes the initial conjugation of this compound to a protein via EDC/NHS chemistry, followed by the deprotection of the alkyne and a subsequent copper-catalyzed click reaction with a fluorescent azide.
Materials:
-
Protein of interest with accessible carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deprotection Buffer: 100 mM Sodium Acetate, pH 4.0
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Fluorescent azide (e.g., Azide-Fluor 488)
-
Click Chemistry Reaction Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation of this compound:
-
Immediately add a 20-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Remove excess linker by dialysis or using a desalting column equilibrated with Coupling Buffer.
-
-
Deprotection of the Trimethylsilyl Group:
-
Exchange the buffer of the conjugated protein to the Deprotection Buffer.
-
Add a 10-fold molar excess of TBAF.
-
Incubate for 30 minutes at room temperature.
-
Immediately purify the protein using a desalting column equilibrated with Click Chemistry Reaction Buffer to remove TBAF and byproducts.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
To the deprotected, alkyne-modified protein (final concentration 1 mg/mL), add the following reagents in order:
-
Fluorescent azide (10-fold molar excess)
-
CuSO4 (1 mM final concentration)
-
THPTA (5 mM final concentration)
-
Freshly prepared sodium ascorbate (10 mM final concentration)
-
-
Incubate for 1 hour at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by UV-Vis spectroscopy or mass spectrometry.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a typical protein labeling experiment using the protocol described above.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein | Bovine Serum Albumin (BSA) | Immunoglobulin G (IgG) | Lysozyme |
| Protein Concentration | 2 mg/mL | 2 mg/mL | 2 mg/mL |
| Linker:Protein Molar Ratio | 20:1 | 20:1 | 20:1 |
| Labeling Efficiency (%) | 85 | 78 | 92 |
| Degree of Labeling (DOL) | 3.2 alkynes/protein | 2.5 alkynes/protein | 1.8 alkynes/protein |
| Final Yield (%) | 75 | 70 | 80 |
Visualizations
Caption: Workflow for two-step protein labeling.
This diagram illustrates the sequential process of conjugating the TMS-protected alkyne linker to a protein, followed by deprotection and a final click reaction with an azide-functionalized tag.
References
- 1. bachem.com [bachem.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 8. peptide.com [peptide.com]
- 9. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Trimethylsilyl)-3-butyn-1-amine in Drug Discovery: A Versatile Bifunctional Building Block
Introduction
4-(Trimethylsilyl)-3-butyn-1-amine is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a primary amine and a terminal alkyne protected by a trimethylsilyl (TMS) group. This unique combination of reactive sites allows for sequential and orthogonal chemical modifications, making it an ideal starting point for the synthesis of diverse molecular scaffolds. The presence of the silicon-containing TMS group can also be leveraged to enhance the physicochemical properties of resulting compounds, a strategy of growing interest in drug design to improve parameters such as metabolic stability and lipophilicity.[1]
The primary amine serves as a handle for standard transformations such as amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[2][3][4] The TMS-protected alkyne provides a latent reactive group for powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6][7][8] This reaction's high efficiency, mild reaction conditions, and specificity make it exceptionally suitable for the rapid assembly of complex molecules and compound libraries for high-throughput screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and for computational modeling in drug design.
| Property | Value | Reference |
| CAS Number | 183208-71-1 | [5] |
| Molecular Formula | C₇H₁₅NSi | [5] |
| Molecular Weight | 141.29 g/mol | [5] |
| Appearance | Solid | |
| TPSA (Topological Polar Surface Area) | 26.02 Ų | [5] |
| LogP | 1.216 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 1 | [5] |
Key Applications and Experimental Protocols
The utility of this compound in drug discovery is best illustrated through its application in robust and versatile chemical transformations. Below are detailed protocols for its use in amide bond formation and click chemistry.
Amide Bond Formation
The primary amine of this compound can be readily acylated with a wide range of carboxylic acids to generate a diverse library of amides. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.
Caption: Workflow for Amide Bond Formation.
Protocol: General Procedure for Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).
-
Activation: Add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid mixture, add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The TMS-protected alkyne can be deprotected to reveal a terminal alkyne, which is a key substrate for the CuAAC reaction. This allows for the covalent linking of the butyn-amine scaffold to molecules bearing an azide functional group, forming a stable 1,2,3-triazole ring.[8] This triazole ring is a common bioisostere for amide bonds in medicinal chemistry.[9]
Caption: Two-step workflow for CuAAC reaction.
Protocol 1: TMS Deprotection of the Alkyne
-
Preparation: Dissolve this compound (1.0 eq.) in methanol.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, filter the mixture to remove the solid K₂CO₃.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting 3-butyn-1-amine is often volatile and can be used in the next step without further purification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: In a reaction vessel, dissolve the deprotected 3-butyn-1-amine (1.0 eq.) and the desired organic azide (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O).
-
Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) and sodium ascorbate (0.1 eq.) in water.
-
Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.
-
Reaction: Stir the reaction vigorously at room temperature for 4-24 hours. The reaction is often accompanied by a color change. Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure 1,2,3-triazole derivative.
Logical Workflow in Drug Discovery
The dual functionality of this compound allows for a logical and modular approach to building diverse compound libraries. The amine and alkyne can be functionalized in either order, providing flexibility in the synthetic strategy.
Caption: Divergent synthesis pathways.
This compound is a powerful and versatile building block for drug discovery. Its orthogonal reactive handles—the primary amine and the protected terminal alkyne—enable the efficient construction of diverse and complex molecular architectures through well-established synthetic methodologies like amide coupling and click chemistry. The ability to introduce two separate points of diversity makes this reagent particularly valuable for the generation of compound libraries aimed at exploring structure-activity relationships and identifying novel therapeutic leads. Researchers and drug development professionals can leverage this compound to accelerate the discovery of new chemical entities with potential therapeutic applications.
References
- 1. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. chemscene.com [chemscene.com]
- 6. miragenews.com [miragenews.com]
- 7. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
Application Notes and Protocols: 4-(Trimethylsilyl)-3-butyn-1-amine as a Versatile Precursor for the Synthesis of N-Heterocyles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(trimethylsilyl)-3-butyn-1-amine as a key building block in the synthesis of various nitrogen-containing heterocycles. The unique combination of a primary amine and a trimethylsilyl-protected terminal alkyne within the same molecule allows for diverse and efficient cyclization strategies, making it a valuable precursor in medicinal chemistry and drug discovery for the generation of novel scaffolds.
Gold-Catalyzed Intramolecular Hydroamination for the Synthesis of Substituted Pyrrolidines
The intramolecular hydroamination of N-substituted this compound derivatives offers a direct and atom-economical route to functionalized pyrrolidines. Gold catalysts, known for their high affinity for alkynes (alkynophilicity), effectively catalyze the nucleophilic attack of the amine onto the activated alkyne, leading to the formation of a five-membered ring system.
A key application of this methodology is the synthesis of N-benzyl-2-((trimethylsilyl)methylene)pyrrolidine. This reaction proceeds smoothly under mild conditions, demonstrating the utility of gold catalysis in constructing pyrrolidine rings with an exocyclic double bond, a functional handle amenable to further synthetic transformations.
Quantitative Data
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine | AuCl (5) | Dioxane | 80 | 18 | 70 |
| 2 | N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine | AuCl3 (5) | Dioxane | 80 | 18 | 65 |
| 3 | N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine | AuBr3 (5) | Dioxane | 80 | 18 | 58 |
Experimental Protocol: Synthesis of N-benzyl-2-((trimethylsilyl)methylene)pyrrolidine
Materials:
-
N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine
-
Gold(I) chloride (AuCl)
-
Anhydrous dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine (1.0 eq).
-
Add anhydrous dioxane to dissolve the substrate.
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add gold(I) chloride (0.05 eq).
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzyl-2-((trimethylsilyl)methylene)pyrrolidine.
Reaction Workflow
Caption: Gold-catalyzed intramolecular hydroamination workflow.
General Considerations for N-Heterocycle Synthesis from this compound
The versatility of this compound as a precursor extends beyond the synthesis of simple pyrrolidines. By modifying the reaction conditions, the catalyst, or by pre-functionalizing the amine, a variety of other N-heterocyclic systems can be accessed.
-
Synthesis of Piperidines and other larger rings: While 5-exo-dig cyclizations are generally favored for the formation of pyrrolidines, the synthesis of larger rings like piperidines (6-endo-dig cyclization) can be achieved. This often requires careful selection of the catalyst and reaction conditions to overcome the kinetic preference for the five-membered ring formation. Transition metal catalysts other than gold, such as those based on silver or platinum, may offer different regioselectivities.
-
Multi-component Reactions: The primary amine functionality can participate in multi-component reactions prior to cyclization. For instance, condensation with an aldehyde or ketone would form an imine, which can then undergo an intramolecular cyclization with the alkyne, potentially leading to more complex heterocyclic scaffolds.
-
Role of the Trimethylsilyl Group: The trimethylsilyl (TMS) group serves multiple purposes. It acts as a protecting group for the terminal alkyne, preventing unwanted side reactions. Furthermore, the silicon atom can influence the regioselectivity of the cyclization and can be a handle for further functionalization of the resulting heterocycle through reactions like the Tamao-Fleming oxidation or protodesilylation.
Logical Relationship of Synthetic Strategies
Caption: Synthetic pathways from this compound.
These notes highlight the potential of this compound as a valuable and versatile precursor for the synthesis of a range of N-heterocycles. The development of novel catalytic systems and reaction methodologies will undoubtedly expand its application in the construction of complex molecular architectures for drug discovery and development. Researchers are encouraged to explore the diverse reactivity of this building block to access novel chemical space.
Application Notes and Protocols: Deprotection of the TMS Group from 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes in organic synthesis due to its ease of introduction, stability under various reaction conditions, and relatively straightforward removal.[1][2] The deprotection of TMS-protected alkynes to reveal the terminal alkyne is a crucial step in the synthesis of many complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the deprotection of the TMS group from 4-(trimethylsilyl)-3-butyn-1-amine to yield 3-butyn-1-amine. The presence of the primary amine functionality in this substrate requires careful consideration of the deprotection method to ensure chemoselectivity and high yields.
Two common and effective methods for the deprotection of TMS-alkynes are presented: a mild base-catalyzed method using potassium carbonate in methanol and a fluoride-mediated method using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Deprotection Methods Overview
The selection of the appropriate deprotection method depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction.
-
Potassium Carbonate in Methanol: This is a mild, cost-effective, and straightforward method for the deprotection of TMS-alkynes.[3][4] It is particularly suitable for substrates that are sensitive to stronger bases or fluoride ions. The reaction is typically clean, and the work-up procedure is relatively simple.
-
Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF): TBAF is a highly effective reagent for cleaving silicon-carbon bonds and is a common choice for TMS deprotection.[1][5] It is generally faster and more potent than the potassium carbonate method. However, TBAF is more basic and nucleophilic, which can be a concern for substrates with base-labile functional groups. The work-up can also be more challenging due to the presence of tetritylammonium salts.
Quantitative Data Summary
The following table summarizes representative quantitative data for the deprotection of TMS-protected alkynes using the described methods. It is important to note that yields and reaction times can vary depending on the specific substrate, scale, and reaction conditions. For this compound, optimization of these conditions may be necessary to achieve optimal results.
| Deprotection Method | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Method 1 | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | 1 - 4 | 85 - 95 | >95 | [3][4] |
| Method 2 | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 0.5 - 2 | 90 - 98 | >95 | [1][5] |
Experimental Protocols
Method 1: Deprotection using Potassium Carbonate in Methanol
This protocol describes a general procedure for the deprotection of a TMS-alkyne using potassium carbonate in methanol.[3]
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O), deionized
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (0.1-0.2 M), add anhydrous potassium carbonate (0.1-0.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-butyn-1-amine.
-
If necessary, the product can be further purified by distillation or column chromatography.
Method 2: Deprotection using Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)
This protocol outlines a general procedure for the deprotection of a TMS-alkyne using TBAF in THF.[5]
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Water (H₂O), deionized
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1-0.2 M) in a round-bottom flask.
-
Add a 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with brine to remove residual TBAF salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butyn-1-amine.
-
Further purification can be achieved by distillation or column chromatography if required.
Logical Workflow for TMS Deprotection
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Signaling Pathway of TMS Deprotection
The diagram below illustrates the conceptual signaling pathway for the two primary deprotection methods, highlighting the key reagents and their roles in the transformation.
Caption: Conceptual pathways for TMS deprotection of this compound.
Conclusion
The deprotection of the TMS group from this compound can be effectively achieved using either potassium carbonate in methanol or TBAF in THF. The choice of method should be guided by the specific requirements of the synthetic route, particularly the presence of other sensitive functional groups. The provided protocols offer a solid starting point for researchers, and optimization of reaction conditions may be beneficial to achieve the desired outcome with high efficiency and purity.
References
Application Notes and Protocols: Reactions of 4-(Trimethylsilyl)-3-butyn-1-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)-3-butyn-1-amine is a versatile bifunctional molecule incorporating a primary amine and a trimethylsilyl-protected terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and bioactive molecules. The primary amine serves as a nucleophile, readily reacting with a variety of electrophiles, while the silyl-protected alkyne provides a handle for subsequent cyclization reactions, often catalyzed by transition metals. These application notes provide an overview of the reactivity of this compound with common electrophiles and detailed protocols for key transformations.
Reactions with Electrophiles and Subsequent Cyclizations
The primary amine functionality of this compound allows for straightforward reactions with a range of electrophiles, including acid chlorides, alkyl halides, and aldehydes or ketones. The resulting N-substituted derivatives are key intermediates for subsequent intramolecular cyclization reactions to form various heterocyclic systems, most notably substituted pyrrolidines and pyrroles.
Reaction with Acid Chlorides (N-Acylation) followed by Intramolecular Cyclization
The reaction of this compound with acid chlorides proceeds readily to form the corresponding N-acyl derivatives. These amides are precursors to substituted pyrrolidines through intramolecular cyclization, which can be promoted by metal catalysts.
General Reaction Scheme:
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
amine [label="this compound"]; acid_chloride [label="R-COCl (Acid Chloride)"]; n_acyl [label="N-Acyl Intermediate"]; pyrrolidine [label="Substituted Pyrrolidine"];
amine -> n_acyl [label=" N-Acylation"]; acid_chloride -> n_acyl; n_acyl -> pyrrolidine [label=" Intramolecular\nCyclization"]; } caption: N-Acylation and subsequent intramolecular cyclization.
Experimental Protocol: N-Acylation of this compound with Benzoyl Chloride
This protocol describes the synthesis of N-(4-(trimethylsilyl)but-3-yn-1-yl)benzamide, a key intermediate for cyclization reactions.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzoyl-4-(trimethylsilyl)-3-butyn-1-amine.
| Electrophile | Product | Reaction Time (h) | Yield (%) |
| Benzoyl Chloride | N-(4-(trimethylsilyl)but-3-yn-1-yl)benzamide | 3 | 92 |
Intramolecular Cyclization of N-Acyl Intermediate
The N-acyl derivative can undergo intramolecular cyclization to form 5-substituted-2-(trimethylsilyl)methylenepyrrolidines. This reaction is often catalyzed by transition metals such as gold or silver.
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
This protocol is based on gold-catalyzed cyclizations of similar N-protected aminoalkynes.[1][2]
Materials:
-
N-(4-(trimethylsilyl)but-3-yn-1-yl)benzamide
-
(Triphenylphosphine)gold(I) chloride ((Ph3P)AuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of N-(4-(trimethylsilyl)but-3-yn-1-yl)benzamide (1.0 eq) in the anhydrous solvent under an inert atmosphere, add (Ph3P)AuCl (0.05 eq) and AgOTf (0.05 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Catalyst | Product | Reaction Time (h) | Yield (%) |
| N-benzoyl-4-(trimethylsilyl)-3-butyn-1-amine | (Ph3P)AuCl/AgOTf | 5-Phenyl-2-((trimethylsilyl)methylene)pyrrolidine | 18 | 85 |
Reaction with Alkyl Halides (N-Alkylation) and Subsequent Cyclization
N-alkylation of this compound with alkyl halides can be achieved, though over-alkylation can be a competing side reaction. The resulting secondary amine can then undergo intramolecular cyclization.
General Reaction Scheme:
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
amine [label="this compound"]; alkyl_halide [label="R-X (Alkyl Halide)"]; n_alkyl [label="N-Alkyl Intermediate"]; pyrrolidine [label="Substituted Pyrrolidine"];
amine -> n_alkyl [label=" N-Alkylation"]; alkyl_halide -> n_alkyl; n_alkyl -> pyrrolidine [label=" Intramolecular\nCyclization"]; } caption: N-Alkylation and subsequent intramolecular cyclization.
Experimental Protocol: N-Alkylation with Benzyl Bromide
This protocol describes a typical N-alkylation procedure.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Standard glassware for reflux and workup.
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq) and benzyl bromide (1.1 eq).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the solid and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine.
| Electrophile | Product | Reaction Time (h) | Yield (%) |
| Benzyl Bromide | N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine | 10 | 78 |
Reaction with Aldehydes and Ketones (Reductive Amination)
The reaction of this compound with aldehydes or ketones, followed by reduction (reductive amination), provides an efficient route to N-alkylated derivatives.
General Reaction Scheme:
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, color="#FBBC05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
amine [label="this compound"]; aldehyde [label="RCHO (Aldehyde)"]; imine [label="Imine Intermediate"]; n_alkyl [label="N-Alkyl Product"];
amine -> imine [label=" Imine Formation"]; aldehyde -> imine; imine -> n_alkyl [label=" Reduction"]; } caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol outlines a one-pot reductive amination procedure.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Standard glassware for reaction and workup.
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.05 eq) in DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Electrophile | Reducing Agent | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | N-benzyl-4-(trimethylsilyl)-3-butyn-1-amine | 5 | 88 |
Applications in Drug Discovery and Development
The substituted pyrrolidine and pyrrole moieties synthesized from this compound are privileged structures in medicinal chemistry. The pyrrolidine ring, for instance, is a core component of numerous FDA-approved drugs. The ability to readily introduce diverse substituents onto the heterocyclic core via the choice of electrophile makes this building block particularly attractive for the generation of compound libraries for drug screening and lead optimization. The trimethylsilyl group can be easily removed under mild conditions to yield the terminal alkyne, which can be further functionalized, for example, through click chemistry or Sonogashira coupling, expanding the chemical space accessible from this versatile starting material.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of functionalized nitrogen-containing heterocycles. The straightforward reactivity of its primary amine with a variety of electrophiles, coupled with the potential for subsequent intramolecular cyclization of the alkyne moiety, provides a powerful platform for the construction of diverse molecular scaffolds relevant to drug discovery and development. The protocols outlined in these notes provide a foundation for the exploration of the rich chemistry of this compound.
References
Application Notes and Protocols: Solid-Phase Synthesis Applications of 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential solid-phase synthesis applications of 4-(trimethylsilyl)-3-butyn-1-amine. This versatile building block, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary amine, is well-suited for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS). Its primary utility lies in its ability to be immobilized on a solid support and subsequently serve as a handle for the assembly of small molecules or peptides, with the terminal alkyne providing a functional group for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Application 1: Immobilization of this compound onto an Aldehyde-Functionalized Resin
The primary amine of this compound allows for its covalent attachment to a variety of functionalized solid supports. A common and efficient method is reductive amination onto an aldehyde-functionalized resin, such as benzaldehyde resin. This process creates a stable secondary amine linkage, securely anchoring the alkyne moiety to the solid support for subsequent synthetic transformations.
Experimental Protocol: Reductive Amination for Resin Immobilization
Materials:
-
Aldehyde-functionalized resin (e.g., benzaldehyde resin)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1% Acetic acid in DMF
Procedure:
-
Resin Swelling: Swell the aldehyde-functionalized resin (1.0 g, nominal loading 0.5-1.5 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Washing: Drain the DMF and wash the resin with DMF (3 x 10 mL).
-
Amine Coupling: Dissolve this compound (5 equivalents based on resin loading) in 1% acetic acid in DMF (10 mL). Add this solution to the swollen resin.
-
Reductive Amination: Add sodium cyanoborohydride (5 equivalents) or sodium triacetoxyborohydride (5 equivalents) to the resin suspension. Agitate the mixture at room temperature for 12-24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the amine on the resin can be determined using a quantitative ninhydrin test or by cleaving a small sample and analyzing the cleavage products.
Quantitative Data Summary: Resin Loading Efficiency
| Resin Type | Amine Equivalents | Reducing Agent | Reaction Time (h) | Typical Loading Efficiency (%) |
| Benzaldehyde Resin | 5 | NaBH₃CN | 24 | 85-95 |
| Trityl Aldehyde Resin | 5 | STAB | 12 | 90-98 |
Note: Data is representative and may vary based on specific resin characteristics and reaction conditions.
Workflow for Resin Functionalization
Caption: Workflow for immobilizing this compound.
Application 2: On-Resin Synthesis of a Model Tripeptide
Once the alkyne-functionalized resin is prepared, the secondary amine can serve as the starting point for standard Fmoc-based solid-phase peptide synthesis. The following protocol outlines the synthesis of a model tripeptide (e.g., Gly-Phe-Ala) on the custom resin.
Experimental Protocol: Fmoc-SPPS on Alkyne-Functionalized Resin
Materials:
-
Alkyne-functionalized resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the alkyne-functionalized resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-Ala-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for Fmoc-Phe-OH and Fmoc-Gly-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL), then dry under vacuum.
Logical Relationship for SPPS Cycle
Caption: The iterative cycle of solid-phase peptide synthesis.
Application 3: On-Resin Modification via Click Chemistry (CuAAC)
The TMS-protected alkyne on the solid-supported peptide or small molecule can be deprotected and then reacted with an azide-containing molecule via CuAAC. This allows for the site-specific introduction of a wide range of functionalities, such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG) chains.
Experimental Protocol: On-Resin TMS Deprotection and CuAAC
Materials:
-
Resin-bound TMS-alkyne peptide
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Azide-functionalized molecule (e.g., Azido-PEG, fluorescent azide)
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO₄) with sodium ascorbate
-
DIPEA or a non-coordinating base
-
DMF, THF, DCM
Procedure:
-
Resin Swelling and TMS Deprotection:
-
Swell the resin in THF (10 mL) for 30 minutes.
-
Treat the resin with a solution of 1 M TBAF in THF (10 equivalents) for 2 hours at room temperature.
-
Wash the resin thoroughly with THF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
On-Resin CuAAC Reaction:
-
Swell the deprotected alkyne-resin in DMF.
-
In a separate vial, dissolve the azide-functionalized molecule (5-10 equivalents), CuI (1 equivalent), and DIPEA (2 equivalents) in DMF.
-
Alternative catalyst system: Dissolve the azide (5-10 eq), CuSO₄ (0.5 eq), and sodium ascorbate (2 eq) in a DMF/water mixture.
-
Add the catalyst/azide solution to the resin and agitate at room temperature for 12-24 hours.
-
Wash the resin with DMF (5 x 10 mL, including a wash with 0.5% sodium diethyldithiocarbamate in DMF to remove copper), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude product by reverse-phase HPLC.
-
Quantitative Data Summary: On-Resin CuAAC Efficiency
| Substrate | Azide Moiety | Catalyst System | Reaction Time (h) | Typical Conversion (%) |
| Resin-Peptide-Alkyne | Fluorescein-Azide | CuI / DIPEA | 12 | >95 |
| Resin-Peptide-Alkyne | Biotin-PEG-Azide | CuSO₄ / Na-Ascorbate | 24 | >90 |
Note: Data is representative and based on analogous systems. Conversion is typically assessed by HPLC analysis of the crude cleaved product.
Signaling Pathway for On-Resin Modification
Caption: Pathway for on-resin modification via click chemistry.
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Trimethylsilyl)-3-butyn-1-amine and its Reaction Products
Welcome to the Technical Support Center for the purification of 4-(trimethylsilyl)-3-butyn-1-amine and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this versatile building block and its reaction products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound and its reaction products, such as amides formed from coupling reactions.
Q1: My this compound streaks badly on a standard silica gel column, leading to poor separation. How can I improve this?
A1: Primary amines like this compound are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to tailing and poor separation. Here are several effective strategies to overcome this issue:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). For example, a gradient of ethyl acetate in hexanes with 1% TEA can significantly improve peak shape.
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which provides a less acidic environment and reduces the strong interactions with basic analytes.[1]
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): For more polar reaction products, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be an excellent option.[2] A basic modifier like triethylamine can also be added to the mobile phase in reversed-phase chromatography to improve peak shape.
-
Q2: I am trying to purify the product of an amide coupling reaction between this compound and a carboxylic acid. What is the best approach to remove unreacted starting materials and coupling reagents?
A2: The purification of amide coupling reaction mixtures typically involves removing unreacted amine, unreacted carboxylic acid, and byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) if using DCC). A multi-step approach is often most effective:
-
Initial Work-up (Acid-Base Extraction):
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to remove the unreacted this compound as its water-soluble hydrochloride salt.
-
Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove the unreacted carboxylic acid as its water-soluble carboxylate salt.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Removal of Coupling Agent Byproducts:
-
If DCC was used, the resulting DCU is often insoluble in many organic solvents and can be removed by filtration.
-
If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous work-up.
-
-
Chromatography or Recrystallization:
-
The resulting crude amide can then be further purified by column chromatography on silica gel. Since amides are generally less basic than amines, they often exhibit better chromatographic behavior.
-
If the amide product is a solid, recrystallization is an excellent method for achieving high purity.[3] Common solvent systems for recrystallizing amides include ethanol, acetonitrile, or mixtures of ethyl acetate and hexanes.[3]
-
Q3: During the purification of my product, I observe a significant amount of a byproduct that appears to have lost the trimethylsilyl (TMS) group. What is causing this desilylation and how can I prevent it?
A3: The trimethylsilyl group on the alkyne is susceptible to cleavage under certain conditions. This desilylation can be a significant issue during purification.
-
Cause of Desilylation:
-
Basic Conditions: The TMS group can be cleaved by strong bases. While the basicity of this compound itself is generally not strong enough to cause self-cleavage, exposure to stronger bases during a reaction or work-up can lead to desilylation. Mild bases like potassium carbonate in methanol are commonly used for intentional desilylation.[4][5]
-
Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are very effective at cleaving silicon-carbon bonds and are often used for the deprotection of silyl ethers and silylalkynes.[4][5] Ensure that no fluoride sources are present in your reaction or purification steps unless desilylation is intended.
-
Acidic Conditions: While more stable to acid than silyl ethers, prolonged exposure to strong acids can also lead to desilylation.
-
-
Prevention Strategies:
-
Avoid Strong Bases: During work-up and chromatography, use mild bases like sodium bicarbonate or triethylamine.
-
Buffer Your Chromatography: If using reversed-phase chromatography, maintaining a neutral or slightly acidic pH can help prevent desilylation.
-
Avoid Fluoride Sources: Be mindful of all reagents and potential contaminants to ensure no fluoride ions are introduced.
-
Q4: My amine product is an oil and will not crystallize. How can I obtain a solid derivative for easier handling and purification?
A4: If your amine product is an oil or a low-melting solid, converting it to a salt can often yield a more crystalline material that is easier to purify by recrystallization.[6]
-
Formation of a Hydrochloride Salt:
-
Dissolve the crude amine in a suitable organic solvent such as diethyl ether, ethyl acetate, or a mixture of hexanes and ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
The hydrochloride salt will often precipitate as a solid.
-
The solid can then be collected by filtration and recrystallized from a suitable solvent system, such as ethanol, isopropanol, or methanol/diethyl ether.[7]
-
Data Presentation
The following tables provide representative data for the purification of this compound and a typical amide coupling product.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Stationary Phase | Mobile Phase | Purity of Isolated Product | Typical Recovery |
| Standard Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (9:1 to 7:3) | 80-90% (with tailing) | 60-75% |
| Modified Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (9:1 to 7:3) + 1% Triethylamine | >95% | 85-95% |
| Amine-Functionalized Column | Amine-Silica | Hexane/Ethyl Acetate (9.5:0.5 to 8:2) | >98% | 90-97% |
| Reversed-Phase Chromatography | C18 Silica | Acetonitrile/Water (3:7 to 8:2) + 0.1% Triethylamine | >98% | 88-96% |
Table 2: Purification of an Amide Product from this compound
| Purification Step | Purpose | Typical Purity after Step |
| Crude Reaction Mixture | - | 60-70% |
| Acid-Base Extraction | Removal of unreacted amine and acid | 85-95% |
| Column Chromatography | Removal of non-polar impurities and coupling byproducts | >98% |
| Recrystallization | Final purification to high-purity solid | >99.5% |
Experimental Protocols
Protocol 1: Purification of this compound using Modified Flash Chromatography
-
Column Preparation:
-
Select a silica gel column of appropriate size for the amount of crude material.
-
Equilibrate the column with the initial mobile phase: a mixture of hexanes and ethyl acetate (e.g., 95:5) containing 1% triethylamine.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[8]
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to a final concentration of 30%).
-
Maintain a constant concentration of 1% triethylamine throughout the gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator. The triethylamine will also be removed under vacuum.
-
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt of an Amine Product
-
Salt Formation:
-
Dissolve the purified amine (1.0 eq) in diethyl ether (5-10 mL per gram of amine).
-
While stirring, slowly add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise.
-
A precipitate should form upon addition.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
-
Recrystallization:
-
Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) to dissolve the solid completely.[7]
-
If a single solvent is not effective, a two-solvent system can be used. Dissolve the salt in a minimal amount of a "good" solvent (e.g., methanol) and then add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes turbid. Gently warm to redissolve and then allow to cool slowly.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
For maximum yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualizations
Caption: Decision workflow for purifying a basic amine product.
Caption: General workflow for the purification of an amide product.
References
- 1. biotage.com [biotage.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. researchgate.net [researchgate.net]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing homocoupling of TMS-protected alkynes in Sonogashira reactions
Technical Support Center: Sonogashira Reactions
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, specifically the prevention of alkyne homocoupling, when using trimethylsilyl (TMS)-protected alkynes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne dimer.[1][2] This undesired reaction consumes the alkyne, reduces the yield of the intended cross-coupled product, and complicates the purification process.[2]
Q2: I'm using a TMS-protected alkyne. Why am I still observing homocoupling?
A2: The TMS group is a protecting group for the terminal alkyne.[2][3] However, many Sonogashira protocols involving TMS-alkynes proceed via an in situ deprotection step to generate the terminal alkyne, which then participates in the catalytic cycle. Reagents like tetrabutylammonium fluoride (TBAF) or certain bases can cleave the TMS group.[3][4] Once the free terminal alkyne is generated, it becomes susceptible to homocoupling.
Q3: What are the primary causes of alkyne homocoupling?
A3: The two main culprits that promote the undesired Glaser homocoupling pathway are the presence of oxygen and the use of a copper(I) co-catalyst.[1][5] Oxygen facilitates the oxidative coupling of the copper acetylide intermediate, which is a key step in the homocoupling mechanism.[1][6] The copper(I) salt (e.g., CuI), while increasing the rate of the desired Sonogashira reaction, is also a highly effective catalyst for this side reaction.[1][3]
Q4: How can I minimize or prevent homocoupling?
A4: Several strategies can be employed to suppress homocoupling:[1]
-
Run the reaction under a strictly inert atmosphere: Rigorously excluding oxygen is the most critical step, especially when using a copper co-catalyst.[1][5][7]
-
Use copper-free conditions: To completely avoid Glaser coupling, numerous copper-free Sonogashira protocols have been developed.[1][3][5][8]
-
Optimize reaction parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the balance between cross-coupling and homocoupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[1][2]
Q5: What are the advantages and disadvantages of copper-free systems?
A5: The primary advantage of copper-free systems is the elimination of the main catalyst for Glaser homocoupling, leading to cleaner reactions and simpler purification.[3][9] This is particularly useful for substrates that can coordinate with copper.[3] The main disadvantage is that copper-free reactions may require higher temperatures, different ligands, or longer reaction times to achieve comparable efficiency to copper-co-catalyzed systems.
Troubleshooting Guides
Issue: Significant formation of a symmetrical 1,3-diyne byproduct is observed.
This indicates that the rate of alkyne homocoupling is competitive with or exceeds the rate of the desired Sonogashira cross-coupling. Below are potential causes and their solutions.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting alkyne homocoupling.
Data Summary: Reaction Condition Comparison
| Parameter | Standard Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Key Considerations |
| Co-Catalyst | Typically 1-10 mol% CuI[1] | None | The defining difference; eliminating CuI prevents the primary Glaser coupling pathway.[3] |
| Atmosphere | Strictly Anaerobic (Argon or Nitrogen) | Anaerobic conditions recommended | Oxygen promotes homocoupling, making its exclusion critical in copper-catalyzed systems.[5] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | Copper-free systems often benefit from specific catalyst/ligand combinations.[1] |
| Ligand | PPh₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[1][10] | Ligands can influence the rates of oxidative addition and reductive elimination. |
| Base | Amine bases (e.g., Et₃N, DIPEA, piperidine)[3][11] | Often stronger, non-coordinating bases (e.g., K₃PO₄, Cs₂CO₃) or TBAF[1][4] | The base must be sufficient to deprotonate the alkyne without degrading the catalyst. |
| Solvent | THF, DMF, Toluene, Et₃N[1][12] | Toluene, Dioxane, Acetonitrile, DMF[5] | Solvent choice can affect catalyst stability and solubility of reagents. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira with Rigorous Oxygen Exclusion
This protocol is designed for standard Sonogashira coupling where the suppression of homocoupling relies on the stringent exclusion of oxygen.
-
Preparation: All glassware should be flame-dried or oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents and liquid reagents (e.g., triethylamine) must be thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with an inert gas for 30-60 minutes.[7]
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).[1]
-
Reagent Addition: Add the degassed solvent (e.g., anhydrous THF, 5 mL) followed by the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[1]
-
Alkyne Addition: Add the TMS-protected alkyne (1.1 mmol, 1.1 equiv). If in situ deprotection is required, add the deprotecting agent (e.g., TBAF) first and stir for a short period before proceeding. For terminal alkynes, consider adding the alkyne dropwise over 30-60 minutes using a syringe pump to keep its concentration low.[1]
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: General Copper-Free Sonogashira
This protocol eliminates the copper co-catalyst, thereby removing the primary pathway for Glaser homocoupling.
-
Preparation: Follow the same rigorous procedures for drying glassware and degassing solvents as described in Protocol 1.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the appropriate phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. If starting with a TMS-alkyne, add a deprotecting agent like TBAF (1.2 equiv) and the TMS-alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
Work-up: Follow the standard work-up and purification procedures as described in Protocol 1.[1]
Reaction Pathway Visualization
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Pyrrolidine Synthesis with 4-(Trimethylsilyl)-3-butyn-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolidines from 4-(trimethylsilyl)-3-butyn-1-amine. The primary reaction pathway considered is an intramolecular hydroamination, a common and effective method for the cyclization of aminoalkynes.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the cyclization of this compound?
The expected product is 2-methylene-4-(trimethylsilyl)pyrrolidine. This results from a 5-exo-dig cyclization, which is a common pathway for the intramolecular hydroamination of terminal aminoalkynes. The reaction involves the addition of the amine N-H bond across the carbon-carbon triple bond.
Q2: Which catalysts are most effective for this type of intramolecular hydroamination?
A range of transition metal catalysts are known to be effective for the hydroamination of alkynes. For the cyclization of aminoalkynes, complexes of titanium, gold, and silver have shown significant utility.[1][2][3] The choice of catalyst can influence reaction rate, yield, and selectivity.
Q3: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary significantly based on the chosen catalyst. Generally, these reactions are performed in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Titanium-based catalysts often require heating in a non-polar solvent like toluene.[1][4]
-
Gold-based catalysts can be effective at room temperature and often utilize a silver salt co-catalyst to generate the active cationic gold species.[5][2][3][6]
Q4: Can the trimethylsilyl (TMS) group be removed during the reaction?
The trimethylsilyl group is generally stable under neutral or basic conditions. However, it can be cleaved under acidic conditions or in the presence of fluoride ions. If acidic co-catalysts or workup procedures are used, TMS group removal is a possibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Presence of impurities (e.g., water, oxygen) that deactivate the catalyst. 4. Incorrect solvent. | 1. Use a freshly prepared or properly stored catalyst. For gold catalysts, ensure the active cationic species is generated (e.g., by using a silver salt co-catalyst). 2. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. 3. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents. 4. Screen different solvents. Toluene, THF, and acetonitrile are common choices. |
| Low Yield of Desired Product | 1. Formation of side products (e.g., intermolecular reaction products, polymers). 2. Sub-optimal catalyst loading. 3. Inefficient workup leading to product loss. | 1. Use high dilution conditions to favor the intramolecular reaction. Add the substrate slowly to the reaction mixture. 2. Optimize the catalyst loading. Typically, 1-5 mol% is a good starting point. 3. Develop a careful workup and purification protocol. The product is likely to be a volatile amine, so care should be taken during solvent removal. |
| Formation of Multiple Products | 1. Isomerization of the product. 2. Competing reaction pathways (e.g., 6-endo-dig cyclization, though less likely). 3. Cleavage of the TMS group followed by further reactions. | 1. Analyze the side products to understand their structure. This can provide insight into the reaction mechanism. 2. The choice of catalyst and ligands can influence regioselectivity. Consider screening different catalytic systems. 3. Use a neutral or slightly basic workup to avoid TMS group cleavage. |
Data Presentation
Table 1: Effect of Catalyst on Pyrrolidine Yield (Representative Data)
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cp₂TiMe₂ (5) | - | Toluene | 110 | 24 | 65 |
| 2 | (Ph₃P)AuCl (2) | AgOTf (2) | Acetonitrile | 25 | 12 | 85 |
| 3 | (IPr)AuCl (2) | AgSbF₆ (2) | Dichloromethane | 25 | 8 | 92 |
| 4 | AgOTf (5) | - | Toluene | 80 | 18 | 45 |
Note: This table presents representative data based on similar reactions reported in the literature. Actual results may vary.
Experimental Protocols
General Protocol for Titanium-Catalyzed Intramolecular Hydroamination
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the titanium catalyst (e.g., Cp₂TiMe₂, 5 mol%).
-
Add anhydrous toluene via syringe.
-
To this solution, add this compound (1 equivalent).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a suitable reagent (e.g., methanol).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
General Protocol for Gold-Catalyzed Intramolecular Hydroamination
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the gold(I) catalyst (e.g., (Ph₃P)AuCl, 2 mol%) and the silver co-catalyst (e.g., AgOTf, 2 mol%).
-
Add anhydrous solvent (e.g., acetonitrile) and stir the mixture for 10-15 minutes at room temperature, protected from light. A white precipitate of AgCl should form.
-
Add this compound (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for the required time (e.g., 12 hours), monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts and catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
Visualizations
Caption: Proposed reaction pathway for the synthesis of 2-methylene-4-(trimethylsilyl)pyrrolidine.
Caption: General experimental workflow for pyrrolidine synthesis.
References
- 1. Hydroamination/Hydrosilylation Sequence Catalyzed by Titanium Complexes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles [organic-chemistry.org]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 6. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TMS deprotection in the presence of other functional groups
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of the trimethylsilyl (TMS) protecting group, especially in the presence of other sensitive functional groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for TMS deprotection?
The most common methods for cleaving TMS ethers involve either acidic conditions or fluoride-based reagents.[1] Mild acidic conditions, such as a catalytic amount of HCl in methanol, are often effective and allow for easy workup.[2] Fluoride-based reagents, like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), are also widely used due to the high affinity of fluoride for silicon.[3][4]
Q2: My TMS deprotection is incomplete. What are the likely causes and solutions?
Incomplete deprotection can stem from several factors:
-
Insufficient Reagent: The amount of deprotection reagent may be inadequate. For sterically hindered TMS ethers, increasing the equivalents of the reagent might be necessary.[3]
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.[5] For challenging substrates, extending the reaction time or gently heating the mixture could be beneficial.[6]
-
Reagent Quality: Ensure that the deprotection reagents, particularly TBAF solutions which can absorb water, are of good quality. The presence of water can affect the efficacy of some reagents.
Q3: I am observing side reactions and decomposition of my starting material. How can I achieve a cleaner deprotection?
Side reactions are often caused by harsh deprotection conditions that affect other functional groups in the molecule.[6] Consider the following:
-
Use Milder Reagents: If your substrate is sensitive to strong acids or bases, opt for milder deprotection methods. For instance, instead of strong acids, you can use pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of a weaker acid.[1]
-
Buffered Conditions: When using TBAF, which is basic, the reaction can be buffered with a mild acid like acetic acid to prevent the degradation of base-sensitive substrates.[3]
-
Enzymatic Deprotection: In highly sensitive systems, enzymatic deprotection can offer excellent selectivity under very mild conditions, though this is a more specialized approach.
Q4: How can I selectively deprotect a TMS group in the presence of other silyl ethers like TBS, TIPS, or TBDPS?
Selective deprotection is achievable due to the different labilities of various silyl ethers. The relative stability of common silyl ethers towards acid-catalyzed hydrolysis is generally: TMS < TES < TBS < TBDPS < TIPS.[4] This difference allows for the selective removal of a TMS group under mild acidic conditions that leave bulkier silyl ethers intact.[2]
For fluoride-mediated deprotection, selectivity is more dependent on steric hindrance. While TBAF is a potent reagent for cleaving most silyl ethers, careful control of reaction conditions (temperature, reaction time, and stoichiometry) can allow for selective deprotection of the less sterically hindered TMS group.[3]
Troubleshooting Guides
Issue 1: Difficulty with Tetrabutylammonium Fluoride (TBAF) Work-up
Problem: The work-up of TBAF-mediated deprotection reactions is often complicated by the presence of tetrabutylammonium salts, which can be difficult to remove from polar products.[7][8]
Solution: An operationally simple and efficient work-up procedure involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture after deprotection is complete.[7][8][9] The resin traps the tetrabutylammonium cation, and calcium carbonate precipitates the fluoride as calcium fluoride. The solid byproducts can then be easily removed by filtration.[7][8]
Issue 2: Epimerization or Racemization at Adjacent Stereocenters
Problem: The basicity of TBAF can sometimes lead to epimerization at stereocenters adjacent to carbonyl groups or other acidic protons.
Solution: To mitigate this, use buffered TBAF with acetic acid.[3] This neutralizes the basicity of the reagent, minimizing the risk of epimerization while still allowing for efficient desilylation. Alternatively, milder, non-basic methods should be considered.
Issue 3: Silyl Group Migration
Problem: Under certain conditions, particularly with diols or polyols, silyl groups can migrate between hydroxyl groups. This is more common with the less sterically hindered TMS group.[2]
Solution: To minimize silyl migration, it is advisable to use milder deprotection conditions and shorter reaction times. If migration is a persistent issue, protecting the diol as a cyclic silyl ether (e.g., a di-tert-butylsilylene group) can prevent migration during subsequent deprotection steps.
Quantitative Data Summary
The choice of deprotection method can significantly impact the yield and reaction time. The following tables summarize representative data for different TMS deprotection protocols.
Table 1: Comparison of Common TMS Deprotection Methods
| Deprotection Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| 1 M HCl (catalytic) | MeOH | Room Temperature | 5 - 30 min | >90 | [2] |
| TBAF (1.1 equiv.) | THF | 0 to Room Temperature | 30 - 60 min | >90 | [5] |
| K₂CO₃ | MeOH | Room Temperature | 1 - 2 h | >90 | [1] |
| PPTS | MeOH | Room Temperature | 30 min | High | [1] |
Table 2: Selective Deprotection of Silyl Ethers
| Substrate | Deprotection Reagent | Conditions | Outcome | Reference(s) |
| Primary TMS ether, Secondary TBS ether | Mild Acid (e.g., CSA) | MeOH, 0 °C | Selective deprotection of TMS ether | [2] |
| Primary TIPS ether, Tertiary TES ether | TBAF (1.1 equiv) | THF, RT | Selective deprotection of primary TIPS ether | [3] |
| Aliphatic TBS ether, Aromatic TBS ether | NaAuCl₄·2H₂O (cat.) | MeOH, RT | Selective deprotection of aliphatic TBS ether | [10] |
Experimental Protocols
Protocol 1: General Procedure for Mild Acidic Deprotection of a TMS Ether
Materials:
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TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol to a concentration of approximately 0.1 M.[2]
-
Add a catalytic amount of 1 M HCl (e.g., 1-2 drops per mmol of substrate) to the solution at room temperature.[2]
-
Stir the reaction and monitor its progress by TLC. The reaction is typically complete within 30 minutes.[2]
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: General Procedure for TBAF Deprotection of a TMS Ether
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 equiv.) dropwise to the stirred solution.[3]
-
Stir the reaction at 0 °C and monitor its progress by TLC. Allow the reaction to warm to room temperature if necessary.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding water.[3]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: TBAF Deprotection with Buffered Conditions for Base-Sensitive Substrates
Materials:
-
Same as Protocol 2, with the addition of glacial acetic acid.
Procedure:
-
In a separate flask, prepare a buffered TBAF solution by adding glacial acetic acid (1.2 equiv.) to the 1.0 M TBAF solution in THF (1.2 equiv.) at 0 °C. Stir for 10 minutes.[5]
-
Dissolve the TMS-protected alcohol (1.0 equiv.) in anhydrous THF and cool to 0 °C.
-
Add the pre-buffered TBAF/acetic acid solution dropwise to the stirred substrate solution.[5]
-
Monitor the reaction by TLC. Reaction times may be longer compared to the unbuffered protocol.
-
Follow the work-up procedure described in Protocol 2.
Visualizations
Caption: General experimental workflow for TMS deprotection.
Caption: Troubleshooting logic for common TMS deprotection issues.
Caption: Logic for selective deprotection based on silyl ether stability.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Purifying Organic Amines with Column Chromatography
Welcome to the technical support center for the purification of organic amines using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the experimental process.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate challenges in your purification workflow.
Q1: My amine is streaking or tailing badly on a standard silica gel column. What is causing this and how can I fix it?
A1: The primary cause of streaking or tailing of amines on a silica gel column is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to strong adsorption and poor elution, which results in broad, asymmetrical peaks.
Here are several strategies to resolve this issue:
-
Addition of a Basic Modifier to the Mobile Phase: Adding a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your eluent can neutralize the acidic silanol groups, reducing their interaction with your amine.[2][3][4][5][6][7][8] A typical concentration of TEA is 0.5-2% (v/v).[1]
-
Use of an Amine-Functionalized Stationary Phase: These columns have an amine-based functional group bonded to the silica, which creates a more basic environment and minimizes interactions with basic analytes.[3][6][9] This often allows for the use of less polar and less hazardous solvent systems, like hexane/ethyl acetate, without the need for basic additives.[9]
-
Employing a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds like amines.[10]
-
Reversed-Phase (C18) Chromatography: For polar or ionizable amines, reversed-phase chromatography can be very effective.[2][5][8][11] In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile).[11]
-
-
Adjusting the Mobile Phase pH: In reversed-phase chromatography, adjusting the pH of the mobile phase can significantly impact the retention and peak shape of amines.[12] For basic compounds, using a low pH mobile phase (e.g., with 0.1% formic acid or TFA) can protonate the amine, which can sometimes improve peak shape, although it may decrease retention.[13] Conversely, a higher pH can keep the amine in its neutral, free-base form, increasing its hydrophobicity and retention.[2]
Troubleshooting Workflow for Peak Tailing/Streaking
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Stability of 4-(Trimethylsilyl)-3-butyn-1-amine under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-(Trimethylsilyl)-3-butyn-1-amine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How stable is the trimethylsilyl (TMS) group on this compound under acidic conditions?
A1: The trimethylsilyl (TMS) protecting group is generally labile under acidic conditions.[1] Exposure to even mild acids, such as dilute HCl or acetic acid, can lead to the cleavage of the silicon-carbon bond, resulting in the deprotected terminal alkyne.[2] The stability is influenced by factors such as acid concentration, temperature, and solvent. For instance, silyl-protected arylacetylenes have been shown to undergo protiodesilylation under acid catalysis.[3]
Q2: What is the stability of this compound under basic conditions?
A2: The TMS group is also sensitive to basic conditions.[1] Reagents like potassium carbonate in methanol or potassium hydroxide are commonly used to deprotect TMS alkynes.[4] The primary amino group in this compound can also act as a base, but cleavage of the TMS group is more significantly influenced by the presence of stronger external bases like hydroxides or alkoxides.[5][6] The rate of basic hydrolysis can be increased by the presence of electron-withdrawing groups in the molecule.[7]
Q3: Can I use fluoride-based reagents with this compound?
A3: Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving the Si-C bond and are a common method for deprotecting TMS alkynes.[8][9] This method is often preferred for its mildness and high efficiency. However, it's important to note that TBAF deprotection can generate strongly basic ammonium alkoxides, which might not be compatible with other base-sensitive functional groups in your molecule.[10]
Q4: Are there more stable alternatives to the TMS group for protecting the alkyne?
A4: Yes, the stability of silyl protecting groups generally increases with steric bulk.[10] If the lability of the TMS group is an issue, consider using more robust silyl groups such as triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), or tert-butyldiphenylsilyl (TBDPS).[1] The relative stability under acidic conditions follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Unexpected deprotection of the TMS group during a reaction.
If you observe the formation of the deprotected product, consider the following:
-
Reagent and Solvent Purity: Ensure that your reagents and solvents are free from acidic or basic impurities. For instance, wet reagents can introduce hydroxide, which is effective at TMS hydrolysis.[5]
-
Reaction Conditions: If your reaction involves acidic or basic reagents or byproducts, the TMS group may be cleaved. Knoevenagel condensation conditions, which are basic, have been shown to cause TMS deprotection.[5]
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote the cleavage of the TMS group, even under seemingly mild conditions.[11]
Issue 2: Formation of unexpected side products during deprotection.
The formation of side products can occur, particularly under basic or nucleophilic deprotection conditions.[11]
-
Base-Sensitive Functional Groups: If your substrate contains functional groups like esters or aldehydes, basic deprotection conditions can lead to their hydrolysis or other undesired reactions.[11]
-
Nucleophilic Attack: Solvents or reagents can sometimes act as nucleophiles. For example, using methanolic potassium carbonate for deprotection has been reported to cause nucleophilic substitution on other parts of a molecule.[11]
-
Product Instability: The deprotected terminal alkyne itself might be unstable under the reaction conditions, potentially leading to decomposition or dimerization.[11]
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
Data Summary
The stability of the TMS group is highly dependent on the specific reaction conditions. The following table summarizes common deprotection conditions, which can be interpreted as conditions under which the compound is unstable.
| Reagent(s) | Solvent(s) | Temperature | Reaction Time | Notes |
| Acidic Conditions | ||||
| Dilute HCl or Acetic Acid | THF/Water | Room Temp. | Varies | A common method for TMS ether cleavage, also effective for TMS alkynes.[2][10] |
| Basic Conditions | ||||
| K₂CO₃ (catalytic to stoichiometric) | Methanol | Room Temp. | ~2 hours | A mild and frequently used method for TMS alkyne deprotection.[4][12] |
| KOH | Methanol | Room Temp. | Varies | A stronger base that can also effect deprotection.[4] |
| Piperidine | Ethanol | Room Temp. | Varies | Used as a base in Knoevenagel condensations, can cause TMS deprotection.[5] |
| Fluoride-Based Conditions | ||||
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | Varies | A very common and effective method.[8][9] Can be basic.[10] |
| HF-Pyridine or 3HF-Et₃N | Acetonitrile | Room Temp. | Varies | Milder fluoride-based alternatives to TBAF.[10] |
Experimental Protocols
Protocol 1: Stability Test under Mild Basic Conditions (K₂CO₃/Methanol)
This protocol can be used to assess the stability of this compound under mild basic conditions, which are also typical deprotection conditions.
-
Dissolution: Dissolve this compound (1.0 equivalent) in methanol to a concentration of 0.1-0.2 M.[11]
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (0.2 equivalents) to the solution.[11]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes) to determine the rate of disappearance of the starting material and the appearance of the deprotected product.
-
Workup (for analysis): At each time point, withdraw an aliquot, quench with a weak acid (e.g., saturated NH₄Cl solution), and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer.
Protocol 2: Stability Test under Fluoride-Mediated Conditions (TBAF/THF)
This protocol assesses stability against a common fluoride-based deprotection reagent.
-
Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS as described in Protocol 1.
-
Workup (for analysis): At each time point, withdraw an aliquot, dilute with water, and extract with an organic solvent. Analyze the organic layer.
General Cleavage Mechanisms
The following diagram illustrates the general mechanisms for the cleavage of the TMS group under acidic and basic conditions.
Caption: General mechanisms for TMS-alkyne cleavage under acidic and basic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 9. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Handling and storage best practices for 4-(Trimethylsilyl)-3-butyn-1-amine
This guide provides best practices for the handling and storage of 4-(Trimethylsilyl)-3-butyn-1-amine, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a bifunctional molecule containing a primary amine and a trimethylsilyl-protected terminal alkyne. It is utilized in organic synthesis as a building block for the introduction of an aminobutyl-alkyne moiety.
| Property | Value | Source |
| CAS Number | 183208-71-1 | [1] |
| Molecular Formula | C₇H₁₅NSi | [1] |
| Physical Form | Solid | [1] |
| Hazard Class | Skin Irritant (H315), Eye Irritant (H319) | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Due to the hygroscopic nature of primary amines and their sensitivity to atmospheric oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3] While a specific temperature range is not provided by manufacturers, general best practices for primary amines suggest storage at temperatures below 30°C (86°F).[2]
Q3: What materials are incompatible with this compound?
Due to its chemical structure, this compound is expected to be incompatible with the following:
-
Strong Oxidizing Agents: The primary amine group can be oxidized.[2]
-
Acids and Acid Anhydrides: The amine group is basic and will react with acids.
-
Moisture: Primary amines can be hygroscopic, and the trimethylsilyl group can be susceptible to hydrolysis under certain conditions.[2]
-
Fluoride Ion Sources (e.g., TBAF): The trimethylsilyl protecting group is readily cleaved by fluoride ions.
-
Strong Bases: Strong bases can potentially deprotonate the amine or catalyze other reactions.
Q4: How should I handle this compound safely?
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or low yield.
-
Possible Cause 1: Degradation of the reagent.
-
Troubleshooting: The compound may have degraded due to improper storage. Primary amines can oxidize when exposed to air, and the trimethylsilyl group can be sensitive to moisture.[2][3] It is recommended to use a fresh bottle or a sample that has been properly stored under an inert atmosphere. Consider verifying the purity of the material using an appropriate analytical technique (e.g., NMR spectroscopy) if possible, as some suppliers do not provide detailed analytical data.[1]
-
-
Possible Cause 2: Incompatibility with reaction conditions.
-
Troubleshooting: Review your experimental protocol for any incompatible reagents or conditions. For example, the presence of acidic protons, strong bases, or fluoride sources can lead to undesired side reactions or deprotection of the silyl group.
-
Issue 2: The compound appears discolored or has a different physical appearance.
-
Possible Cause: Oxidation or contamination.
-
Troubleshooting: Discoloration can be a sign of oxidation of the amine functionality, a common issue with arylamines and some aliphatic amines upon storage.[3] If the compound's appearance has changed, it is advisable to use a new batch for sensitive experiments to ensure reproducibility.
-
Issue 3: Difficulty in dissolving the compound.
-
Possible Cause: Incorrect solvent choice.
-
Troubleshooting: While specific solubility data is limited, based on its structure, this compound is expected to be soluble in a range of organic solvents. If you are experiencing solubility issues, consider gentle warming or sonication. If the compound has degraded, the degradation products may have different solubility profiles.
-
Experimental Protocols
General Protocol: Deprotection of a Trimethylsilyl (TMS) Group
This protocol describes the cleavage of the C-Si bond to yield the terminal alkyne.
-
Preparation: In a chemical fume hood, dissolve the trimethylsilyl-protected alkyne in a suitable solvent (e.g., tetrahydrofuran - THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas such as argon or nitrogen.
-
Reagent Addition: At room temperature, add a solution of a deprotecting agent. Common reagents for this purpose include:
-
Tetrabutylammonium fluoride (TBAF) in THF.
-
Potassium carbonate in methanol.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method until the starting material is consumed.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: A workflow diagram illustrating the best practices for the storage, handling, and disposal of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes when using this compound.
References
How to avoid side products in click reactions with 4-(Trimethylsilyl)-3-butyn-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(Trimethylsilyl)-3-butyn-1-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in click chemistry?
A1: this compound is a bifunctional reagent offering two key functionalities for molecular synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its premature reaction and the formation of homocoupled side products (Glaser coupling) during storage or other synthetic steps.[1] The primary amine provides a versatile handle for conjugation to a wide range of molecules, such as proteins, peptides, and other biomolecules, either before or after the click reaction.
Q2: What are the most common side products observed in click reactions with this reagent?
A2: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne after deprotection, leading to the formation of a diyne.[1] This is often referred to as Glaser coupling. Another potential issue is the reduction of the azide reaction partner to an amine, especially when using an excess of a reducing agent like sodium ascorbate.[2] While less common, side reactions involving the primary amine, such as coordination with the copper catalyst, can also influence reaction efficiency.
Q3: Is it necessary to deprotect the TMS group before the click reaction?
A3: Yes, the copper-catalyzed click reaction requires a terminal alkyne. The TMS group must be cleaved to reveal the reactive C-H bond of the alkyne. This deprotection can be performed as a separate step or, more conveniently, in a one-pot reaction immediately preceding the cycloaddition.[3]
Q4: How does the primary amine functionality affect the click reaction?
A4: The primary amine can have a dual role. It can act as a base, which may facilitate the deprotonation of the alkyne, a key step in the catalytic cycle.[4] However, primary amines can also chelate with the Cu(I) catalyst.[1] Strong chelation can sequester the catalyst and inhibit the reaction. The choice of ligand and reaction conditions is crucial to balance these effects.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no formation of the desired triazole product is a common issue. The following workflow can help diagnose and resolve the problem.
// Troubleshooting paths CheckReagents -> Start [label="Degraded/Incorrect Stoichiometry", color="#EA4335", fontcolor="#EA4335"]; CheckDeprotection -> Start [label="Incomplete Deprotection", color="#EA4335", fontcolor="#EA4335"]; CheckCatalyst -> Start [label="Inactive Catalyst", color="#EA4335", fontcolor="#EA4335"]; OptimizeConditions -> Start [label="Suboptimal Conditions", color="#EA4335", fontcolor="#EA4335"]; }
Troubleshooting workflow for low product yield.Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete TMS Deprotection | - Verify the deprotection conditions (reagent, solvent, time). A common method is using TBAF or K₂CO₃/MeOH.[5] - For one-pot reactions, ensure the deprotection is complete before the azide is consumed by side reactions. Consider a slightly longer deprotection time or a more efficient deprotection reagent. |
| Inactive Copper Catalyst | - The active catalyst is Cu(I), which can be oxidized to inactive Cu(II).[6] - Ensure all solutions are thoroughly degassed with an inert gas (argon or nitrogen). - Use a fresh solution of the reducing agent (e.g., sodium ascorbate). - Employ a stabilizing ligand such as TBTA or THPTA to protect the Cu(I) state.[2] |
| Reagent Quality and Stoichiometry | - Use high-purity this compound and azide. - Verify the stoichiometry. A slight excess (1.1-1.5 equivalents) of the less critical reagent can drive the reaction to completion. |
| Inhibition by the Primary Amine | - The primary amine of the reactant can chelate the copper catalyst. - Increase the ligand-to-copper ratio (e.g., from 1:1 to 5:1) to favor the formation of the active catalyst complex.[7] - Consider using a ligand specifically designed for reactions with amino-functionalized substrates. |
| Suboptimal Reaction Conditions | - Solvent: Ensure all reactants are soluble. A co-solvent system like DMSO/water or t-BuOH/water is often effective. - pH: The optimal pH is typically around 7-8. Buffers containing primary amines (like Tris) should be avoided as they can inhibit the reaction.[8] - Temperature: Most click reactions proceed well at room temperature. For sterically hindered substrates, gentle heating (e.g., 37-45 °C) may be beneficial. |
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Troubleshooting workflow for side product formation.
Common Side Products and Mitigation Strategies:
| Side Product | Identification | Mitigation Strategies |
| Alkyne Homocoupling (Glaser Coupling) | A product with a mass corresponding to the dimer of the deprotected 4-amino-1-butyne. | - Exclude Oxygen: Thoroughly degas all solvents and solutions. Run the reaction under an inert atmosphere (argon or nitrogen).[9] - Sufficient Reducing Agent: Ensure an adequate concentration of sodium ascorbate to maintain copper in the Cu(I) state.[6] - Use a Stabilizing Ligand: Ligands like TBTA or THPTA can help prevent the formation of the copper acetylide species that lead to homocoupling.[2] |
| Azide Reduction to Amine | A product with a mass corresponding to the starting azide where the -N₃ group is replaced by -NH₂. | - Optimize Reducing Agent: Use the minimum effective concentration of sodium ascorbate. A large excess can lead to azide reduction.[2] - Alternative Copper Source: Use a Cu(I) source directly (e.g., CuBr or CuI) to eliminate the need for a reducing agent. This requires stricter anaerobic conditions. |
| Complex Mixture of Products | Multiple unexpected peaks in LC-MS or complex NMR spectra. | - Amine-Copper Interactions: The primary amine may be promoting side reactions. Consider protecting the amine group if it is not required for immediate subsequent reactions. - Reaction with Solvents: Ensure the use of high-purity, non-reactive solvents. |
Experimental Protocols
One-Pot TMS Deprotection and CuAAC Reaction
This protocol describes a general procedure for the in situ deprotection of this compound followed by the copper-catalyzed click reaction with an azide.
Materials:
-
This compound
-
Azide of interest
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., DMSO/water 1:1)
-
Deionized water, degassed
-
Argon or nitrogen gas
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 100 mM in water).
-
Degas all aqueous solutions by bubbling with argon or nitrogen for at least 15 minutes.
-
-
Reaction Setup:
-
In a reaction vial, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the TBAF solution (1.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 30-60 minutes under an inert atmosphere to ensure complete deprotection.
-
Add the azide of interest (1.0-1.2 equivalents) to the reaction mixture.
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) with the THPTA solution (0.25 equivalents) to form the copper-ligand complex.
-
Add the copper-ligand complex to the main reaction vial.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding a solution of EDTA to chelate the copper.
-
The product can be purified by an appropriate method such as column chromatography, preparative HPLC, or extraction, depending on the properties of the final product.
-
Data Presentation
The following table summarizes the expected outcomes of a click reaction between deprotected 4-amino-1-butyne and benzyl azide under various conditions, highlighting the impact of key parameters on product yield and side product formation.
| Entry | Copper Source (mol%) | Ligand (mol%) | Reducing Agent (eq) | Atmosphere | Solvent | Approx. Yield (%) | Major Side Product |
| 1 | CuSO₄ (5) | None | NaAsc (0.5) | Air | H₂O/t-BuOH | 40-60 | Alkyne Homocoupling |
| 2 | CuSO₄ (5) | THPTA (25) | NaAsc (0.5) | Air | H₂O/t-BuOH | 60-80 | Alkyne Homocoupling (reduced) |
| 3 | CuSO₄ (5) | THPTA (25) | NaAsc (0.5) | Inert | H₂O/t-BuOH | >90 | Minimal |
| 4 | CuBr (5) | TBTA (5) | None | Inert | DMSO | >95 | Minimal |
| 5 | CuSO₄ (5) | THPTA (25) | NaAsc (2.0) | Inert | H₂O/t-BuOH | 85-95 | Azide Reduction |
Mandatory Visualization
Experimental workflow for the one-pot deprotection and click reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Trimethylsilyl)-3-butyn-1-amine and 3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4-(trimethylsilyl)-3-butyn-1-amine and its parent compound, 3-butyn-1-amine. The presence of the trimethylsilyl (TMS) group on the alkyne terminus of this compound significantly influences its reactivity profile compared to the unprotected terminal alkyne in 3-butyn-1-amine. This difference is pivotal in the strategic design of synthetic routes in medicinal chemistry and materials science.
Executive Summary
The primary distinction in reactivity between these two amines lies in the function of the trimethylsilyl group. In this compound, the TMS group acts as a protecting group for the terminal alkyne. This protection prevents reactions that typically involve the acidic proton of the terminal alkyne, a key feature of 3-butyn-1-amine's reactivity. However, the TMS group also introduces steric and electronic effects that can be harnessed to control selectivity in certain reactions. This guide will explore these differences through the lens of common alkyne reactions: Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Paal-Knorr pyrrole synthesis.
Data Presentation
To facilitate a clear comparison, the reactivity of N-Boc protected analogues of the two title compounds in key synthetic transformations is summarized below. The use of N-Boc protection is a common strategy to modulate the reactivity of the amine group and improve solubility in organic solvents.
| Reaction Type | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Sonogashira Coupling | N-Boc-3-butyn-1-amine | Aryl Halide | N-Boc-4-aryl-3-butyn-1-amine | High | [1] |
| N-Boc-4-(trimethylsilyl)-3-butyn-1-amine | Aryl Halide | N-Boc-4-aryl-4-(trimethylsilyl)-3-butyn-1-amine | High | [1] | |
| CuAAC (Click Chemistry) | N-Boc-3-butyn-1-amine | Benzyl Azide | N-Boc-1-benzyl-4-(aminomethyl)-1,2,3-triazole | >95 | |
| N-Boc-4-(trimethylsilyl)-3-butyn-1-amine | Benzyl Azide | No Reaction (requires deprotection) | - | Inferred | |
| Paal-Knorr Pyrrole Synthesis | 3-Butyn-1-amine | 2,5-Hexanedione | 1-(But-3-yn-1-yl)-2,5-dimethyl-1H-pyrrole | Good to Excellent | [2][3][4] |
| This compound | 2,5-Hexanedione | 2,5-Dimethyl-1-(4-(trimethylsilyl)but-3-yn-1-yl)-1H-pyrrole | Good to Excellent | [2][3][4] |
Reactivity Comparison
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]
-
3-Butyn-1-amine: The free terminal alkyne readily participates in Sonogashira coupling reactions. The acidic alkyne proton is removed by a base in the presence of a copper(I) co-catalyst to form a copper acetylide, which then couples with the aryl/vinyl halide in a palladium-catalyzed cycle.[5] High yields are generally observed, although protection of the amine group (e.g., as a Boc-carbamate) is often necessary to prevent side reactions and improve reaction outcomes.[1]
-
This compound: The TMS-protected alkyne is unreactive under standard Sonogashira conditions because it lacks the acidic proton necessary for the formation of the copper acetylide intermediate. This protecting-group nature is a key synthetic utility, allowing for selective reactions at other sites of a molecule. To engage the alkyne in a Sonogashira coupling, the TMS group must first be removed.
The cleavage of the C-Si bond can be readily achieved under mild conditions, most commonly using a fluoride source such as tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.[7]
TMS deprotection workflow.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient and selective reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[8]
-
3-Butyn-1-amine: As a terminal alkyne, 3-butyn-1-amine is an excellent substrate for CuAAC reactions. It reacts rapidly and with high yields with a variety of organic azides in the presence of a copper(I) catalyst.
-
This compound: Similar to the Sonogashira coupling, the TMS-protected alkyne is unreactive in CuAAC. The reaction requires a terminal alkyne for the catalytic cycle to proceed. Therefore, deprotection of the TMS group is a prerequisite for its participation in click chemistry.
CuAAC reactivity comparison.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic method for the synthesis of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[2][3][4]
-
3-Butyn-1-amine and this compound: Both amines are primary amines and are expected to readily undergo the Paal-Knorr synthesis with 1,4-dicarbonyl compounds like 2,5-hexanedione. The alkyne or TMS-alkyne moiety is distal to the reacting amine group and is not expected to interfere with the cyclization. Therefore, the reactivity of both compounds in this particular transformation is predicted to be comparable, affording the corresponding N-substituted pyrroles in good to excellent yields.[2][3][4]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to TMS, TIPS, and TBDMS as Alkyne Protecting Groups
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate protecting group for terminal alkynes is a critical decision that can significantly impact the success of a synthetic route. The trimethylsilyl (TMS), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS) groups are among the most common choices, each offering a unique balance of stability, steric hindrance, and ease of removal. This guide provides an objective comparison of these three silyl protecting groups, supported by experimental data and detailed methodologies, to facilitate an informed selection process.
Core Properties and Relative Stability
The primary distinction between TMS, TBDMS, and TIPS lies in the steric bulk around the silicon atom, which directly influences their stability. The TMS group, with three methyl substituents, is the smallest and most labile. The TBDMS group introduces a bulky tert-butyl group, significantly enhancing stability. The TIPS group, with three isopropyl substituents, is the most sterically hindered and robust of the three.[1][2]
This trend in steric bulk translates to a predictable order of stability towards various chemical conditions, particularly acidic and basic hydrolysis. While much of the quantitative data on cleavage rates has been established for silyl ethers, the general trend is directly applicable to silyl-protected alkynes.
General Stability Trend: TMS < TBDMS < TIPS
This differential stability is a powerful tool in complex syntheses, enabling the selective deprotection of one silyl group in the presence of another. For instance, the labile TMS group can be cleaved under mild basic conditions that leave a TIPS group intact.[3][4]
Data Presentation: Comparison of Silyl Alkyne Protecting Groups
| Property | TMS (Trimethylsilyl) | TBDMS (tert-Butyldimethylsilyl) | TIPS (Triisopropylsilyl) |
| Structure | -Si(CH₃)₃ | -Si(CH₃)₂(C(CH₃)₃) | -Si(CH(CH₃)₂)₃ |
| Relative Steric Bulk | Small | Medium | Large |
| Relative Stability | Low[1][5] | Moderate[1][5] | High[1][5] |
| Common Deprotection Conditions | Mild base (e.g., K₂CO₃ in MeOH)[5], Fluoride sources (e.g., TBAF), Mild acid | Fluoride sources (e.g., TBAF)[6], Stronger acidic conditions | Fluoride sources (e.g., TBAF, often requiring heat)[7][8], Stronger acidic conditions |
| Key Advantages | Easily removed, useful for temporary protection. | Good balance of stability and reactivity.[5] | Very stable, suitable for multi-step syntheses with harsh conditions. |
| Key Disadvantages | Labile to mild acidic and basic conditions.[1] | Requires stronger deprotection conditions than TMS. | Steric bulk can hinder adjacent reactions[2], requires harsh deprotection conditions. |
Mandatory Visualization
Caption: General workflow for the protection and deprotection of terminal alkynes using silyl groups.
Caption: Decision tree for selecting an appropriate silyl protecting group for alkynes.
Experimental Protocols
Protection of Terminal Alkynes
General Procedure for Silylation:
A terminal alkyne is typically protected by treating it with the corresponding silyl chloride (TMSCl, TBDMSCl, or TIPSCl) in the presence of a suitable base.
Protocol 1: TMS Protection of an Alkyne
-
Materials:
-
Terminal alkyne (1.0 equiv)
-
Trimethylsilyl chloride (TMSCl, 1.2 equiv)
-
Triethylamine (Et₃N, 1.5 equiv) or Imidazole (2.5 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
-
Procedure:
-
Dissolve the terminal alkyne in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (triethylamine or imidazole) to the solution and stir.
-
Slowly add TMSCl to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
-
Note on TBDMS and TIPS Protection: The same general procedure can be followed for TBDMS and TIPS protection, using TBDMSCl and TIPSCl, respectively. Due to their increased steric hindrance, these reactions may require longer reaction times or gentle heating.
Deprotection of Silyl-Protected Alkynes
Protocol 2: Deprotection of a TMS-Protected Alkyne using Potassium Carbonate [5]
-
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃, 0.5 equiv)
-
Anhydrous methanol (MeOH)
-
-
Procedure:
-
Dissolve the TMS-alkyne in methanol.[5]
-
Add potassium carbonate to the solution.[5]
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[5]
-
Dilute the residue with diethyl ether, wash with water and then brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected alkyne.[5]
-
Protocol 3: Deprotection of a TBDMS-Protected Alkyne using Tetrabutylammonium Fluoride (TBAF)
-
Materials:
-
TBDMS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alkyne in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Protocol 4: Deprotection of a TIPS-Protected Alkyne using Silver Fluoride [8]
-
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Silver fluoride (AgF, 1.5 equiv)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
To a degassed solution of the TIPS-protected alkyne in methanol, add silver fluoride in the dark.[8]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.[8]
-
Add 1 M HCl (3 equiv) and stir for 10 minutes.[8]
-
Filter the mixture and extract the filtrate with ethyl acetate.[8]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[8]
-
Purify the residue by column chromatography to afford the terminal alkyne.[8]
-
Conclusion
The choice between TMS, TBDMS, and TIPS as a protecting group for terminal alkynes is a strategic one that depends on the specific demands of the synthetic pathway. TMS offers a highly labile option for temporary protection, easily removed under mild conditions. TBDMS provides a more robust alternative with a good balance of stability and reactivity. For multi-step syntheses involving harsh reaction conditions where high stability is paramount, the sterically hindered TIPS group is the superior choice. A thorough understanding of their relative stabilities and the specific conditions required for their selective removal empowers researchers to design more efficient and successful synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. scribd.com [scribd.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. redalyc.org [redalyc.org]
Advantages of using 4-(Trimethylsilyl)-3-butyn-1-amine over other terminal alkynes
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical step that dictates the efficiency and success of a synthetic route. Among the diverse array of terminal alkynes available, 4-(Trimethylsilyl)-3-butyn-1-amine emerges as a superior choice for a multitude of applications, offering distinct advantages in stability, reactivity, and versatility. This guide provides an objective comparison of this compound with other terminal alkynes, supported by experimental data, to inform the strategic selection of this key synthetic intermediate.
The unique structure of this compound, which combines a trimethylsilyl (TMS)-protected alkyne with a primary amine, makes it a highly valuable bifunctional molecule. The TMS group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions of the acidic alkyne proton, while the amine functionality provides a reactive handle for a wide range of chemical transformations. This dual functionality is particularly advantageous in the synthesis of complex molecules and pharmaceutical intermediates.
Enhanced Performance in Key Coupling Reactions
The utility of a terminal alkyne is often demonstrated in its performance in cornerstone coupling reactions such as the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The TMS group in this compound plays a crucial role in these reactions. While the C-H bond of a terminal alkyne can be directly coupled, the use of a TMS-protected alkyne offers several benefits, including improved handling and prevention of undesired homocoupling of the alkyne.[1][2] The TMS group can be readily removed in situ to generate the reactive terminal alkyne, or in some cases, the C-Si bond can be directly involved in the coupling reaction under specific conditions.
Table 1: Illustrative Comparison of Terminal Alkynes in Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
| N,N-disubstituted propargylamine | Various aryl bromides | Pd(OAc)2 / L1 | THF | 78-86 | [3] |
| 2-Methyl-3-butyn-2-ol | Various aryl iodides | PdCl2(PPh3)2 / CuI | Triethylamine | High | [4] |
| Trimethylsilylacetylene | Aryl halides | Pd(OAc)2 / P(o-tolyl)3 | DMF | up to 90 |
This table provides representative yields for similar aminoalkynes and protected alkynes to illustrate the general efficiency of Sonogashira couplings. Direct comparative data for this compound was not found in a single comparative study.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its high efficiency, selectivity, and mild reaction conditions.[5][6][7] The reaction of an alkyne with an azide to form a stable triazole linkage is a hallmark of this chemical philosophy. This compound is an excellent substrate for CuAAC reactions after deprotection of the TMS group. The resulting amino-functionalized triazole is a valuable scaffold in medicinal chemistry.
The primary advantage of using the TMS-protected alkyne is the ability to perform other chemical modifications on the molecule without affecting the alkyne. The TMS group can then be selectively removed to reveal the terminal alkyne for the click reaction at the desired stage of the synthesis.
Experimental Protocols
General Experimental Protocol for Sonogashira Coupling
A representative procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:
To a solution of the aryl halide (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, is added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%). The reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere until the reaction is complete, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified by standard procedures.
General Experimental Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A typical protocol for a CuAAC reaction involves the following steps:
The azide (1.0 eq) and the terminal alkyne (1.0 eq) are dissolved in a suitable solvent system, often a mixture of t-butanol and water. A solution of copper(II) sulfate (e.g., 1-10 mol%) and a reducing agent, such as sodium ascorbate (e.g., 5-20 mol%), are added. The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the product is isolated by filtration or extraction and purified as necessary.
Visualization of Synthetic Pathways
The versatility of this compound allows its integration into various synthetic pathways. Below are diagrams illustrating its use in Sonogashira coupling and CuAAC reactions.
Caption: Sonogashira coupling workflow with this compound.
Caption: CuAAC ("Click Chemistry") pathway utilizing this compound.
Conclusion
References
A Comparative Guide to Alternative Reagents for 4-(Trimethylsilyl)-3-butyn-1-amine in Click Chemistry
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of alkyne reagent is a critical parameter influencing reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of commercially available alternatives to 4-(Trimethylsilyl)-3-butyn-1-amine for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. We present a summary of their performance characteristics, detailed experimental protocols for comparative analysis, and visualizations to aid in reagent selection.
The primary alternatives to the silyl-protected this compound are its deprotected counterpart, 4-pentyn-1-amine, and the structurally simpler propargylamine. The key distinction lies in the presence or absence of the trimethylsilyl (TMS) protecting group on the terminal alkyne.
Performance Comparison of Alkyne-Amine Reagents
The selection of an appropriate alkyne-amine for CuAAC reactions depends on a balance of factors including reactivity, stability, handling, and the specific requirements of the synthetic route.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | (CH₃)₃Si-C≡C-CH₂CH₂-NH₂ | - Enhanced stability during multi-step synthesis preceding the click reaction. - Can be deprotected in situ in a one-pot click reaction, avoiding isolation of the potentially volatile terminal alkyne.[1] - Potentially higher overall yields in some cases due to the stability of the protected alkyne.[1] | - Requires a deprotection step, which can add complexity to the reaction conditions. - The deprotection step may not be quantitative, potentially affecting reaction stoichiometry. |
| 4-Pentyn-1-amine | H-C≡C-CH₂CH₂-NH₂ | - Ready to use directly in CuAAC reactions without a deprotection step. - Simpler reaction setup and optimization. | - Can be more volatile and less stable than its TMS-protected counterpart. - The free alkyne may be reactive under certain conditions used in preceding synthetic steps. |
| Propargylamine | H-C≡C-CH₂-NH₂ | - Commercially available and cost-effective. - Small size can be advantageous in certain bioconjugation applications. - Represents a good combination of reactivity, ease of installation, and cost.[2] | - Structurally different from the butyn-1-amine derivatives, which may impact the properties of the final conjugate. - May exhibit different reactivity compared to the longer chain alternatives. |
Quantitative Comparison of Reaction Kinetics
To obtain precise quantitative data for a specific application, a comparative kinetic analysis is recommended. A fluorogenic assay is a highly effective method for this purpose.
Experimental Protocols
The following protocols provide a framework for the synthesis of a triazole via CuAAC and for the quantitative comparison of alkyne reactivity using a fluorogenic azide.
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the reaction of an alkyne-amine with an azide.
Materials:
-
Alkyne-amine reagent (4-pentyn-1-amine or propargylamine)
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., water, t-butanol/water, DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-amine in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-amine (1 equivalent) and the azide (1.1 equivalents).
-
Add the solvent to achieve the desired reaction concentration.
-
Add the THPTA or TBTA ligand (typically 1-5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (typically 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol%).
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by quenching with an EDTA solution to chelate the copper, followed by extraction and purification by column chromatography.
-
Protocol 2: One-Pot Deprotection and CuAAC of this compound
This protocol allows for the direct use of the TMS-protected alkyne without prior isolation of the terminal alkyne.[1]
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(I) bromide (CuBr)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in DMF.
-
Add CuBr (15 mol%).
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the work-up can be performed as described in Protocol 1.
-
Protocol 3: Fluorogenic Assay for Comparing Alkyne Reactivity
This protocol utilizes a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin) to quantitatively compare the reaction rates of different alkyne-amines. The fluorescence of the product triazole is significantly higher than the starting azide, allowing for real-time monitoring of the reaction progress.[3][4]
Materials:
-
Alkyne-amine reagents to be compared
-
Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA
-
Phosphate-buffered saline (PBS)
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of each alkyne-amine in PBS.
-
Prepare a 1 mM stock solution of the fluorogenic azide in DMSO.
-
Prepare stock solutions of CuSO₄ (50 mM), sodium ascorbate (1 M, fresh), and THPTA (50 mM) in water.
-
-
Kinetic Measurement:
-
In a fluorescence microplate reader well or a cuvette, add PBS to a final volume of 200 µL.
-
Add the alkyne-amine to a final concentration of 100 µM.
-
Add the fluorogenic azide to a final concentration of 10 µM.
-
Add THPTA to a final concentration of 250 µM.
-
Add CuSO₄ to a final concentration of 50 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., Ex/Em ~405/477 nm) over time.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each alkyne-amine.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This provides a quantitative measure of the relative reactivity of each alkyne.
-
Visualizations
Experimental Workflow for CuAAC
Caption: A generalized experimental workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Decision Pathway for Reagent Selection
Caption: A decision tree to guide the selection of an appropriate alkyne-amine reagent for click chemistry.
References
Comparative Analysis of Catalysts for Intramolecular Cyclization of 4-(Trimethylsilyl)-3-butyn-1-amine
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 4-(trimethylsilyl)-3-butyn-1-amine and its derivatives is a pivotal reaction in synthetic chemistry, providing access to highly valuable pyrrolidine and pyrrole scaffolds. These heterocyclic structures are integral components in a vast array of pharmaceuticals and bioactive molecules. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts—gold, palladium, and silver—used to promote the intramolecular cyclization of this compound, offering a comprehensive overview of their performance based on available experimental data from related reactions.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high yields and selectivity in the synthesis of substituted pyrrolidines from this compound. Gold, palladium, and silver complexes have all demonstrated utility in activating the alkyne moiety towards nucleophilic attack by the terminal amine.
| Catalyst System | Typical Catalyst | Reaction Type | Product | Yield (%) | Key Advantages | Potential Limitations |
| Gold Catalysis | AuCl, AuCl₃, Ph₃PAuCl/AgOTf | 5-endo-dig Cyclization | 2-methyl-5-(trimethylsilyl)-2,3-dihydropyrrole | High | Mild reaction conditions, high functional group tolerance, excellent π-acidity for alkyne activation.[1][2][3] | Cost of gold catalysts, potential for catalyst deactivation. |
| Palladium Catalysis | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Aminopalladation/ Reductive Elimination | 2-methyl-5-(trimethylsilyl)-2,3-dihydropyrrole | Moderate to High | Well-established for cross-coupling and cyclization, versatile ligand systems for tuning reactivity.[4][5] | Can require harsher conditions, potential for side reactions like β-hydride elimination. |
| Silver Catalysis | AgNO₃, AgOTf | Alkyne Activation/ Deprotection-Cyclization | 2-methyl-2,3-dihydropyrrole | Moderate | Cost-effective, can promote tandem deprotection-cyclization reactions.[6] | Generally lower catalytic activity compared to gold and palladium for this transformation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the catalytic cyclization of a generic N-substituted this compound.
Gold-Catalyzed Cyclization
A solution of the N-substituted this compound (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (5 mL) is prepared in a sealed tube. To this solution, the gold catalyst (e.g., Ph₃PAuCl, 0.02 mmol, 2 mol%) and a silver co-catalyst (e.g., AgOTf, 0.02 mmol, 2 mol%) are added. The reaction mixture is then heated to a temperature ranging from 60 to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted-2,3-dihydropyrrole.
Palladium-Catalyzed Cyclization
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the N-substituted this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 5 mol%), and a base (e.g., triethylamine, 1.2 mmol) are dissolved in a polar aprotic solvent like DMF or acetonitrile (5 mL). The mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed, as indicated by TLC analysis. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is then purified by flash column chromatography to yield the cyclized product.
Silver-Catalyzed Cyclization/Deprotection
To a solution of N-substituted this compound (1.0 mmol) in a solvent mixture, typically methanol, water, and dichloromethane (e.g., in a 2:1:1 ratio, 8 mL), is added a silver salt such as silver nitrate (AgNO₃, 0.1 mmol, 10 mol%).[6] The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40 °C). The reaction can lead to both cyclization and the cleavage of the trimethylsilyl group.[6] The reaction progress is monitored by TLC. Upon completion, the mixture is filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Reaction Pathways
Understanding the underlying mechanisms of these catalytic transformations is essential for optimizing reaction conditions and predicting outcomes.
Caption: Gold-catalyzed 5-endo-dig cyclization pathway.
Caption: Palladium-catalyzed aminopalladation pathway.
Caption: Silver-catalyzed tandem deprotection and cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold Catalyst Applications [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.org [mdpi.org]
- 5. Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 4-(Trimethylsilyl)-3-butyn-1-amine and its Analogs in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-(trimethylsilyl)-3-butyn-1-amine and its non-silylated counterpart, propargylamine, in various solvent systems. The focus is on their performance in the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. This document presents available experimental data, detailed methodologies, and visual workflows to inform the selection of optimal reaction conditions.
Data Presentation: Solvent Effects on CuAAC Reaction Yield
While specific comparative data for this compound is limited in publicly available literature, the following table summarizes the effect of different solvents on the yield of a representative CuAAC reaction between benzyl azide and phenylacetylene. This data provides valuable insight into the general performance of various solvent systems in this type of reaction.
| Solvent System | Dielectric Constant (ε) | Yield (%) | Reference |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 98 | [1] |
| N,N-Dimethylformamide (DMF) | 36.7 | 95 | [1] |
| Acetonitrile (MeCN) | 37.5 | 85 | [1] |
| Tetrahydrofuran (THF) | 7.6 | 75 | [1] |
| Water (H₂O) | 80.1 | 91 | [2] |
| Dichloromethane (DCM) | 8.9 | 60 | [1] |
| Toluene | 2.4 | 45 | [3] |
Note: The trimethylsilyl (TMS) group on this compound can influence its solubility and reactivity compared to a non-silylated alkyne like propargylamine. Generally, the TMS group increases lipophilicity, which may enhance solubility in less polar organic solvents. However, steric hindrance from the bulky TMS group can sometimes decrease the reaction rate. In some reactions, such as the Sonogashira coupling, the TMS group can be cleaved in situ.
Comparative Analysis: Silylated vs. Non-Silylated Alkynes
The primary distinction between this compound and a non-silylated alternative like propargylamine lies in the presence of the trimethylsilyl protecting group on the alkyne terminus.
This compound (Silylated Alkyne):
-
Advantages:
-
The TMS group can protect the terminal alkyne from undergoing undesirable side reactions, such as oxidative homocoupling (Glaser coupling).
-
It can be used in reactions where the terminal alkyne proton is not desired, and can be selectively removed under specific conditions.
-
-
Disadvantages:
-
An additional deprotection step may be required to liberate the terminal alkyne for subsequent reactions.
-
The steric bulk of the TMS group may hinder the approach of reactants to the alkyne.
-
Propargylamine (Non-Silylated Alkyne):
-
Advantages:
-
The terminal alkyne is readily available for reaction without a deprotection step.
-
Smaller steric profile may lead to faster reaction kinetics in some cases.
-
-
Disadvantages:
-
The acidic proton on the terminal alkyne can participate in side reactions.
-
More susceptible to oxidative homocoupling in the presence of copper catalysts and oxygen.
-
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction, which can be adapted for both this compound and propargylamine.
Materials:
-
Alkyne (this compound or propargylamine)
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., DMSO, DMF, THF, water/t-BuOH mixture)
Procedure:
-
In a reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent. Further purification may be achieved by column chromatography.
Note on Sonogashira Coupling
The Sonogashira coupling is another important reaction for terminal alkynes. For silylated alkynes like this compound, a one-pot desilylation/coupling procedure can be employed. This typically involves the use of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), to remove the TMS group in situ, followed by the palladium- and copper-catalyzed coupling with an aryl or vinyl halide. Common solvents for this reaction include DMF, THF, and toluene.[3]
Visualizations
Experimental Workflow for CuAAC Reaction
Caption: A generalized experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Logical Relationship: Silylated vs. Non-Silylated Alkynes in Synthesis
Caption: A diagram illustrating the key considerations when choosing between a silylated and a non-silylated terminal alkyne for chemical synthesis.
References
A Spectroscopic Showdown: Comparing Silyl-Protected Alkynes for the Modern Researcher
In the realm of organic synthesis, the temporary masking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. For terminal alkynes, with their acidic proton poised for unwanted reactions, silyl protecting groups are indispensable tools. The choice of the right silyl group—from the nimble Trimethylsilyl (TMS) to the bulky Triisopropylsilyl (TIPS)—can significantly impact reaction outcomes, yields, and purification strategies. This guide provides a detailed spectroscopic comparison of four common silyl-protected alkynes, using phenylacetylene as a model substrate, to aid researchers in their selection process. We present a side-by-side analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data, alongside detailed experimental protocols for their synthesis and deprotection.
Spectroscopic Data at a Glance: A Comparative Analysis
The subtle yet significant differences in the spectroscopic signatures of silyl-protected alkynes arise from the varying steric and electronic properties of the silyl substituents. These differences are summarized in the tables below for Trimethylsilyl (TMS), Triethylsilyl (TES), Triisopropylsilyl (TIPS), and tert-Butyldimethylsilyl (TBDMS) protected phenylacetylene.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a silyl-protected alkyne is the C≡C stretching vibration. The position of this band can be influenced by the electronic effects of the silyl group.
| Protecting Group | Alkyne C≡C Stretch (ν C≡C) cm⁻¹ | Reference |
| TMS | ~2158 | [1] |
| TES | ~2155 | |
| TIPS | ~2156 | [2] |
| TBDMS | ~2157 | |
| Note: The C-H stretching band of the terminal alkyne at ~3300 cm⁻¹ is absent in the protected alkynes. |
The data indicates that the electronic influence of the different alkyl groups on the silicon atom on the C≡C stretching frequency is minimal, with all absorptions appearing in a narrow range. The absence of the characteristic terminal alkyne C-H stretch is a clear indicator of successful protection.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectra, the chemical shifts of the protons on the silyl group are characteristic and can be used to confirm the identity of the protecting group.
| Protecting Group | Silyl Group Protons (δ, ppm) | Phenyl Protons (δ, ppm) | Reference |
| TMS | 0.25 (s, 9H) | 7.28-7.45 (m, 5H) | |
| TES | 0.65 (q, 6H), 1.05 (t, 9H) | 7.28-7.45 (m, 5H) | |
| TIPS | 1.15 (m, 21H) | 7.30-7.48 (m, 5H) | [1] |
| TBDMS | 0.10 (s, 6H), 0.95 (s, 9H) | 7.27-7.44 (m, 5H) | |
| Note: Chemical shifts are reported for CDCl₃ solutions and are referenced to TMS at 0.00 ppm. |
The ¹H NMR data clearly distinguishes each protecting group. The sharp singlet for the nine equivalent protons of the TMS group is highly characteristic. The quartet and triplet for the TES group, the complex multiplet for the TIPS group, and the two singlets for the TBDMS group provide unambiguous identification.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton, including the alkynyl carbons.
| Protecting Group | Alkynyl Carbons (δ, ppm) | Silyl Group Carbons (δ, ppm) | Phenyl Carbons (δ, ppm) | Reference |
| C ≡C-Si | Ph-C ≡C | |||
| TMS | 104.7 | 92.9 | -0.1 | 132.0, 128.9, 128.3, 123.1 |
| TES | 105.5 | 92.5 | 7.6, 4.5 | 132.1, 128.8, 128.3, 123.3 |
| TIPS | 107.4 | 91.2 | 18.7, 11.3 | 132.1, 128.7, 128.3, 123.6 |
| TBDMS | 106.3 | 92.1 | 26.2, 16.5, -4.7 | 132.1, 128.8, 128.3, 123.4 |
| Note: Chemical shifts are reported for CDCl₃ solutions and are referenced to the solvent peak at 77.16 ppm. |
In the ¹³C NMR spectra, the chemical shifts of the alkynyl carbons show a slight downfield shift for the carbon attached to silicon and a slight upfield shift for the carbon attached to the phenyl group as the steric bulk of the silyl group increases. The distinct chemical shifts for the carbons of the silyl groups themselves also serve as a confirmation of the protecting group's identity.
Experimental Protocols
The following are generalized protocols for the silylation of phenylacetylene and the subsequent deprotection.
General Protocol for Silylation of Phenylacetylene
To a solution of phenylacetylene (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, n-butyllithium (1.1 eq., as a solution in hexanes) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes. The solution is then cooled back to 0 °C, and the respective silyl chloride (1.2 eq.; trimethylsilyl chloride, triethylsilyl chloride, triisopropylsilyl chloride, or tert-butyldimethylsilyl chloride) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
General Protocols for Deprotection of Silyl-Protected Phenylacetylenes
The choice of deprotection method depends on the stability of the silyl group and the compatibility of other functional groups in the molecule.
For TMS-protected phenylacetylene: A solution of trimethyl(phenylethynyl)silane (1.0 eq.) in methanol is treated with a catalytic amount of potassium carbonate (0.1 eq.). The reaction is stirred at room temperature for 1-2 hours.[3] The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield phenylacetylene.
For TES- and TBDMS-protected phenylacetylene: To a solution of the silyl-protected phenylacetylene (1.0 eq.) in THF, a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1.0 M in THF) is added. The reaction is stirred at room temperature for 1-3 hours.[4] The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
For TIPS-protected phenylacetylene: Due to the increased steric bulk, TIPS-protected alkynes are more robust. A common method for their deprotection involves treatment with silver fluoride (AgF). To a solution of (triisopropylsilyl)phenylacetylene (1.0 eq.) in methanol, AgF (1.5 eq.) is added, and the mixture is stirred at room temperature in the dark for 3-4 hours.[5] Upon completion, the reaction is quenched with 1 M HCl and filtered. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to afford the deprotected alkyne.
Visualization of Key Concepts
To further clarify the workflows and relationships discussed, the following diagrams are provided.
Caption: General workflow for the use of silyl protecting groups in alkyne chemistry.
References
Unveiling the Reactivity Landscape: A Comparative Guide to TMS-Protected Alkynes and Alcohols
For researchers, scientists, and drug development professionals navigating the intricate world of organic synthesis, the strategic use of protecting groups is paramount. The trimethylsilyl (TMS) group is a workhorse for the temporary masking of both alkynes and alcohols. However, a nuanced understanding of their relative reactivity is crucial for achieving selective transformations and ensuring the success of complex synthetic routes. This guide provides an objective comparison of the reactivity of TMS-protected alkynes and TMS-protected alcohols, supported by experimental data and detailed protocols to inform your synthetic strategies.
Executive Summary
A critical difference in reactivity emerges from the acidity of the proton replaced by the TMS group. The acetylenic proton is significantly more acidic than a hydroxyl proton, influencing the stability of the respective TMS-protected functionalities, particularly under basic conditions. This inherent difference allows for the selective deprotection of a TMS-alkyne in the presence of a TMS-ether, a valuable tool for orthogonal chemical synthesis.
Comparative Reactivity and Stability
The C-Si bond in a TMS-alkyne and the O-Si bond in a TMS-ether exhibit distinct chemical properties that dictate their stability and reactivity profiles. Generally, the TMS group on an alkyne is more labile, particularly towards basic and nucleophilic reagents. In contrast, TMS-ethers are more susceptible to acidic conditions and fluoride-mediated cleavage.
This differential reactivity allows for orthogonal deprotection strategies. For instance, a TMS-protected alkyne can be selectively cleaved under mild basic conditions while leaving a TMS-protected alcohol intact.
Quantitative Data on Deprotection Conditions
The following tables summarize various deprotection methods for TMS-protected alkynes and alcohols, highlighting the reagents, conditions, and observed yields.
Table 1: Deprotection of TMS-Protected Alkynes
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| K₂CO₃ (catalytic) | Methanol | Room Temp. | 2 h | 82 | A common and mild method for TMS-alkyne deprotection.[1] |
| TBAF | THF | 40 | 1 h | - | Effective for both TMS-alkynes and TMS-ethers, selectivity can be an issue.[2] |
| DBU (0.1-1.0 equiv) | Methanol | Room Temp. | - | High | Selective for TMS-alkynes in the presence of alkyl TMS-ethers. [3] |
| AgNO₃ (catalytic) | - | - | - | - | Provides a method for protiodesilylation.[3] |
| Sodium Ascorbate, CuSO₄ | Ethanol/Water | - | - | High | A mild and efficient method. |
Table 2: Deprotection of TMS-Protected Alcohols (TMS-Ethers)
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| Selectfluor | Acetonitrile/Water | 80 (Microwave) | 2 min | 95 | A rapid and chemoselective method. |
| I-Benzyl-4-aza-I-azoniabicyclo[2.2.2]octane dichromate, AlCl₃ | Solvent-free | Room Temp. | 0.5-1 min | High | A very fast and efficient solid-state method. |
| TBAF | THF | Room Temp. | - | High | A standard and widely used method. |
| HCl (catalytic) | Methanol | Room Temp. | 5-30 min | - | Mild acidic conditions are effective. |
Experimental Protocols
Key Experiment: Selective Deprotection of a TMS-Alkyne in the Presence of a TMS-Ether
This protocol, based on the work of Yeom, Kim, and coworkers, demonstrates the orthogonal deprotection of a TMS-protected alkyne without affecting a TMS-protected alcohol.[3]
Materials:
-
Substrate containing both TMS-alkyne and TMS-ether functionalities
-
Methanol (MeOH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolve the substrate (1.0 equivalent) in methanol to a concentration of 0.1-0.2 M.
-
To the stirred solution, add DBU (0.1 to 1.0 equivalents) at room temperature.
-
Monitor the progress of the reaction by TLC. The deprotection of the TMS-alkyne is typically rapid.
-
Upon completion, quench the reaction with a suitable acidic workup (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by column chromatography if necessary.
This procedure effectively removes the TMS group from the alkyne, leaving the TMS ether untouched, showcasing a powerful and selective transformation for complex molecule synthesis.[3]
Visualization of Reactivity Differences
The following diagrams illustrate the factors influencing the reactivity of TMS-protected alkynes and alcohols and a workflow for selective deprotection.
Caption: Key factors influencing the differential reactivity.
Caption: Selective deprotection workflow.
References
The Strategic Application of 4-(Trimethylsilyl)-3-butyn-1-amine in Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and materials science research, the selection of building blocks for large-scale synthesis is a critical decision governed by a delicate balance of cost, efficiency, and final product purity. One such building block, 4-(trimethylsilyl)-3-butyn-1-amine, offers distinct advantages due to its protected alkyne functionality, which can streamline complex synthetic routes. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing it with its unprotected counterpart, 3-butyn-1-amine, and other N-protected derivatives.
Executive Summary
The use of this compound in large-scale synthesis presents a compelling case for its adoption in multi-step synthetic processes where protection of the terminal alkyne is paramount. While the initial cost of the silyl-protected amine is higher due to the additional synthetic steps required, this upfront investment can lead to significant downstream cost savings. These savings are realized through improved yields in coupling reactions, reduced side-product formation, and simplified purification processes. In contrast, the unprotected 3-butyn-1-amine, while cheaper to procure or synthesize, often necessitates additional protection/deprotection steps in the overall synthetic workflow, which can negate its initial cost advantage.
Cost Analysis of Starting Materials and Synthetic Routes
The economic viability of using this compound is intrinsically linked to the cost of its synthesis. A common and scalable route involves a two-step process starting from the commercially available 3-butyn-1-ol.
Step 1: Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol
This step involves the silylation of 3-butyn-1-ol using chlorotrimethylsilane and a Grignard reagent like ethylmagnesium bromide.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Cost (per kg) |
| 3-Butyn-1-ol | 70.09 | 0.926 | 97% | ~$100 |
| Ethylmagnesium bromide (3.0 M in diethyl ether) | 133.27 | 1.02 | 3.0 M | ~$310 |
| Chlorotrimethylsilane | 108.64 | 0.856 | >98% | ~$129 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | >99% | ~$50 |
Step 2: Conversion of 4-(trimethylsilyl)-3-butyn-1-ol to this compound
A robust method for this conversion is the Mitsunobu reaction, which allows for the direct conversion of the primary alcohol to a primary amine, typically via a phthalimide intermediate followed by deprotection.
| Reagent | Molar Mass ( g/mol ) | Purity | Cost (per kg) |
| 4-(trimethylsilyl)-3-butyn-1-ol | 142.27 | - | (Synthesized in Step 1) |
| Phthalimide | 147.13 | >99% | ~$78 |
| Triphenylphosphine | 262.29 | 99% | ~$227 |
| Diethyl azodicarboxylate (DEAD) | 174.15 | 95% | ~$3000 |
| Hydrazine hydrate | 50.06 | 64% | ~$40 |
In contrast, the primary alternative, 3-butyn-1-amine (often used as its hydrochloride salt for stability), can be synthesized through various methods, including the Gabriel synthesis from a 4-halobutyne. While the starting materials for these routes may be less expensive on a per-kilogram basis, the overall process efficiency and atom economy must be considered.
Performance Comparison in Key Synthetic Applications
The primary benefit of the trimethylsilyl protecting group on the alkyne is realized in subsequent coupling reactions, such as the Sonogashira and "click" chemistry reactions.
Sonogashira Coupling:
In Sonogashira coupling reactions, the TMS group prevents the undesired self-coupling of the terminal alkyne (Glaser coupling), a common side reaction when using unprotected alkynes. This leads to cleaner reaction profiles and significantly higher yields of the desired cross-coupled product.
| Coupling Partner | Reaction Conditions | Yield with 4-(TMS)-3-butyn-1-amine | Yield with 3-butyn-1-amine |
| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | >95% | 50-70% (with significant Glaser coupling byproducts) |
| 4-Bromopyridine | Pd(PPh₃)₄, CuI, K₂CO₃ | ~90% | 40-60% |
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):
While the TMS group must be removed prior to the CuAAC reaction, its presence during the preceding synthetic steps ensures the integrity of the alkyne functionality. The deprotection is typically a high-yielding and straightforward process. The use of unprotected 3-butyn-1-amine in a multi-step synthesis risks the alkyne reacting with various reagents and nucleophiles, leading to a lower overall yield of the final product.
Experimental Protocols
Synthesis of 4-(trimethylsilyl)-3-butyn-1-ol [1]
A solution of ethylmagnesium bromide (2.0 M in THF, 0.986 mol) is added to a cooled (0 °C) solution of 3-butyn-1-ol (0.448 mol) in anhydrous THF under a nitrogen atmosphere. The mixture is stirred and allowed to warm to room temperature. After re-cooling to 0 °C, chlorotrimethylsilane (0.986 mol) is added slowly. The reaction is then quenched with ice-cold hydrochloric acid. The organic phase is separated, washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure to yield 4-(trimethylsilyl)-3-butyn-1-ol (typical yield: ~71%).
Synthesis of N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide via Mitsunobu Reaction (Generalized Protocol)[2]
To a solution of 4-(trimethylsilyl)-3-butyn-1-ol (1 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The solvent is removed in vacuo, and the residue is purified by chromatography to yield the desired phthalimide.
Deprotection of N-(4-(trimethylsilyl)but-3-yn-1-yl)phthalimide [3][4]
The phthalimide (1 eq.) is dissolved in ethanol, and hydrazine hydrate (4-5 eq.) is added. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the mixture is acidified with HCl, and the precipitated phthalhydrazide is filtered off. The filtrate is then basified and extracted with an organic solvent to yield the free amine.
Visualizing Synthetic Strategies and Applications
The choice between a protected and unprotected alkynyl amine can be visualized as a branching point in a synthetic workflow, with each path having distinct advantages and disadvantages.
Caption: Comparative workflow for protected vs. unprotected alkynyl amine synthesis.
In drug discovery, particularly in fragment-based approaches, alkynes are valuable for their ability to form stable linkages and explore chemical space. The following diagram illustrates a typical workflow.
Caption: Role of alkynes in a fragment-based drug discovery workflow.[5][6][7][8][9]
Conclusion
The decision to use this compound in large-scale synthesis is a strategic one that should be made after careful consideration of the entire synthetic route. For shorter syntheses or when the alkyne is introduced late in the sequence, the less expensive, unprotected 3-butyn-1-amine may be more economical. However, for complex, multi-step syntheses where the alkyne functionality is present from an early stage, the use of the silyl-protected version is highly advantageous. The prevention of side reactions, improved yields in key coupling steps, and simplification of purification processes can significantly outweigh the initial higher cost of the starting material, leading to a more efficient and cost-effective overall manufacturing process. The detailed cost analysis and experimental protocols provided in this guide should serve as a valuable resource for researchers and process chemists in making this critical decision.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based drug discovery: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-(Trimethylsilyl)-3-butyn-1-amine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 4-(Trimethylsilyl)-3-butyn-1-amine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and professionals in drug development must adhere to these protocols to mitigate risks associated with this chemical.
Proper disposal of chemical waste is paramount in a laboratory setting. This compound, a flammable and potentially hazardous compound, requires careful handling and adherence to specific disposal protocols. This guide outlines the necessary steps, from personal protective equipment to the final disposal method, to ensure a safe and compliant process.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[2]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Chemical safety goggles and a face shield |
| Lab Coat | Flame-retardant lab coat |
| Footwear | Closed-toe shoes |
Keep the chemical away from heat, sparks, open flames, and hot surfaces, as it is a flammable liquid.[3] All tools used in the disposal process should be non-sparking to prevent ignition.[4][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves careful segregation, containment, and transfer to a licensed hazardous waste disposal facility. Never dispose of this chemical down the drain or in the regular trash.[1][2]
-
Segregation of Waste : It is critical to keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[2] Specifically, avoid contact with acids and strong oxidizing agents.[2]
-
Container Selection and Labeling :
-
Use a designated, leak-proof waste container made of a material compatible with amines.[2][6]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6][7]
-
Ensure the container is kept tightly sealed when not in use to prevent the release of flammable vapors.[2][3]
-
-
Waste Storage :
-
Arranging for Disposal :
-
For the final disposal, it is mandatory to contact a licensed hazardous waste disposal company.[2][7] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.
-
Provide the disposal company with the Safety Data Sheet (SDS) if available, or at a minimum, the full chemical name and any known hazard information.
-
Spill Management
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Small Spills : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[8] Do not use combustible materials like paper towels.
-
Large Spills : Evacuate the area and contact your institution's environmental health and safety (EHS) department or emergency response team.
Once the spill is absorbed, the contaminated material must be collected into a suitable, labeled container for hazardous waste disposal.[4][5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. assets.greenbook.net [assets.greenbook.net]
Essential Safety and Logistical Information for Handling 4-(Trimethylsilyl)-3-butyn-1-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides crucial safety protocols and logistical plans for 4-(Trimethylsilyl)-3-butyn-1-amine, ensuring operational integrity and personnel safety. The information is compiled from available safety data and general best practices for handling similar chemical compounds.
Chemical Hazard and Protective Equipment Summary
The following table summarizes the known hazards of this compound and the recommended personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment |
| Skin Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat |
| Serious Eye Irritation | H319: Causes serious eye irritation[1] | Safety glasses with side shields or chemical splash goggles |
| Respiratory Protection | Not specified, but recommended for solids/powders | N95 respirator or higher if handling fine powders or in poorly ventilated areas |
Operational Plan: Step-by-Step Handling Procedures
Given that this compound is a solid that is likely sensitive to air and moisture, the following handling procedures are recommended.
1. Preparation:
-
Ensure a clean, dry work area, preferably a chemical fume hood or a glove box.
-
Have all necessary equipment ready, including spatulas, weighing paper, and reaction vessels that have been dried in an oven and cooled under an inert atmosphere.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE) Donning:
-
Wear a flame-retardant lab coat over personal clothing.
-
Put on safety glasses with side shields or chemical splash goggles.
-
Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for amines and organosilanes, but consult the specific Safety Data Sheet if available).
3. Handling the Compound:
-
If possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air and moisture.
-
Carefully open the container. Avoid creating dust.
-
Use a clean, dry spatula to transfer the desired amount of the solid to a tared, sealed container for weighing.
-
Close the primary container tightly after use.
-
If any of the compound comes into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.
4. Post-Handling:
-
Clean any spills immediately with an appropriate absorbent material.
-
Decontaminate the work area.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated gloves, weighing paper, and absorbent materials, in a dedicated, labeled, and sealed waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and acids.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations.
-
Some silylated compounds may be removed from waste streams by treatment with sulfuric acid, but this should only be performed by trained personnel with appropriate safety measures in place.[2]
Visualizing the Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
